Piperalin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGLBXYQOMFXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032634 | |
| Record name | Piperalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Hawley] | |
| Record name | Piperalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156-157 °C @ 20 mm Hg | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
71.1 C / 160 F | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 g/cu cm | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous amber liquid | |
CAS No. |
3478-94-2 | |
| Record name | Piperalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3478-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003478942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ZQC8F9JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 208 °C | |
| Record name | PIPERALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Piperalin's Impact on Ergosterol Biosynthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ergosterol and its Importance in Fungi
Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The unique presence of ergosterol in fungi makes the ergosterol biosynthesis pathway a primary target for the development of antifungal agents, as its inhibition can lead to fungal cell death with minimal off-target effects in humans.[1]
The Ergosterol Biosynthesis Pathway: A Complex Multi-Enzyme Process
The synthesis of ergosterol is a complex metabolic pathway involving a series of enzymatic reactions that convert acetyl-CoA into the final ergosterol product. This pathway can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol.[3][4][5] The latter part of the pathway, from lanosterol to ergosterol, involves a series of demethylation, isomerization, desaturation, and reduction reactions, each catalyzed by a specific enzyme. These enzymes are prime targets for various classes of antifungal drugs.[1][2]
Below is a diagram illustrating the key steps in the late-stage ergosterol biosynthesis pathway, starting from Lanosterol.
This compound's Mechanism of Action: Inhibition of Sterol Δ8→Δ7-isomerase
Research has identified the specific target of this compound within the ergosterol biosynthesis pathway. This compound acts as a potent inhibitor of the enzyme sterol Δ8→Δ7-isomerase , which is encoded by the ERG2 gene.[6] This enzyme catalyzes the crucial isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, converting fecosterol (a Δ8-sterol) to episterol (a Δ7-sterol).[6]
By inhibiting this step, this compound leads to a depletion of ergosterol in the fungal cell membrane. Concurrently, this inhibition causes an accumulation of the upstream intermediate, fecosterol , and other Δ8-sterols.[6] The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.
Quantitative Data on this compound's Effects
A comprehensive review of the available scientific literature reveals a notable absence of specific quantitative data regarding this compound's inhibitory effects.
Table 1: Quantitative Data on this compound's Inhibition of Ergosterol Biosynthesis
| Parameter | Fungal Species | Value | Reference |
| IC50 (Sterol Δ8→Δ7-isomerase) | Microdochium nivale | Not Reported | [6] |
| Sterol Composition Analysis | Microdochium nivale | Accumulation of Δ8-sterols; specific percentages not reported. | [6] |
As indicated in the table, while the qualitative effect of Δ8-sterol accumulation has been documented, the precise IC50 value of this compound against sterol Δ8→Δ7-isomerase and the percentage changes in the sterol profile of treated fungi have not been published. This lack of quantitative data represents a significant gap in the complete understanding of this compound's potency and its precise impact on fungal physiology.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental procedures. While specific, detailed protocols from the original research on this compound are not fully available, this section outlines the general methodologies employed in such studies.
Fungal Culture and Treatment
A generalized workflow for preparing fungal cultures for sterol analysis is depicted below.
Sterol Extraction and Analysis
The analysis of fungal sterol composition is typically performed using gas chromatography-mass spectrometry (GC-MS). A general outline of the protocol is as follows:
-
Saponification: The harvested and dried fungal mycelia are subjected to alkaline saponification, usually with a solution of potassium hydroxide in ethanol or methanol. This process breaks down cell membranes and releases the sterols.
-
Extraction: The non-saponifiable lipids, which include the sterols, are then extracted from the aqueous mixture using a non-polar solvent such as n-hexane or petroleum ether.
-
Derivatization (Optional but Recommended): To improve their volatility and chromatographic properties for GC-MS analysis, the extracted sterols are often derivatized. A common method is silylation, which replaces the active hydrogen of the sterol's hydroxyl group with a trimethylsilyl (TMS) group.
-
GC-MS Analysis: The derivatized (or underivatized) sterol extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): The different sterols in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated sterols elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each sterol, allowing for its identification by comparison to known standards and spectral libraries.
-
-
Quantification: The amount of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. The relative percentage of each sterol in the total sterol pool can then be calculated.
In Vitro Sterol Δ8→Δ7-isomerase Inhibition Assay
While the specific protocol used for this compound has not been detailed in the literature, a general approach for an in vitro enzyme inhibition assay would involve the following steps:
-
Enzyme Preparation: A cell-free extract containing the sterol Δ8→Δ7-isomerase is prepared from the target fungus. This typically involves disrupting the fungal cells and isolating the microsomal fraction, where the enzyme is located.
-
Substrate Preparation: The substrate for the enzyme, typically a radiolabeled version of a Δ8-sterol like fecosterol, is synthesized or obtained commercially.
-
Inhibition Assay: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound). A control reaction without the inhibitor is also run.
-
Product Separation and Detection: After a set incubation period, the reaction is stopped, and the sterols are extracted. The substrate and the product (a Δ7-sterol) are then separated using a chromatographic technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification of Inhibition: The amount of product formed in the presence of the inhibitor is compared to the amount formed in the control reaction. From this data, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (the IC50 value) can be determined.
Conclusion and Future Directions
This compound's established mechanism of action is the inhibition of sterol Δ8→Δ7-isomerase in the ergosterol biosynthesis pathway, leading to the accumulation of Δ8-sterols and a depletion of ergosterol. This disruption of the fungal cell membrane's composition and function underlies its antifungal activity.
However, a significant knowledge gap exists concerning the quantitative aspects of this compound's effects. Future research should focus on determining the IC50 value of this compound against the purified sterol Δ8→Δ7-isomerase from various fungal species. Furthermore, detailed quantitative analysis of the changes in the entire sterol profile of fungi treated with this compound would provide a more complete picture of its impact on fungal physiology. Such data would be invaluable for structure-activity relationship studies and the development of new, more potent antifungal agents targeting the ergosterol biosynthesis pathway.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the target compound 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate. This document details the chemical reactions, experimental procedures, and purification strategies necessary for obtaining a high-purity final product.
Synthesis Pathway
The synthesis of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate is achieved through a two-step process. The first step involves the preparation of the acyl chloride, 3,4-dichlorobenzoyl chloride, from 3,4-dichlorobenzoic acid. The second and final step is an esterification reaction between 3-(2-methylpiperidin-1-yl)propan-1-ol and the newly synthesized 3,4-dichlorobenzoyl chloride.
The Solubility Profile of Piperalin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of piperalin, a fungicide used in agricultural and horticultural settings. The information contained herein is intended for researchers, scientists, and professionals in drug development and related fields, offering consolidated data, detailed experimental methodologies, and visual representations of key processes to support laboratory work and scientific understanding.
Quantitative Solubility Data
The solubility of an active ingredient is a critical parameter influencing its formulation, bioavailability, and environmental fate. This compound exhibits a varied solubility profile across common laboratory solvents. While it is largely miscible with many organic solvents, its aqueous solubility is limited. The following table summarizes the available quantitative data.
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 20 mg/L | 20°C | 7 | [1][2] |
| Water | 200 ppm (mg/L) | 25°C | Not Specified | [3] |
| Acetonitrile | 3 - 5 g/100 mL | Not Specified | Not Applicable | [1][3] |
| Hexane | 5 - 10 g/100 mL | Not Specified | Not Applicable | [1][3] |
| Methanol | 5 - 10 g/100 mL | Not Specified | Not Applicable | [1][3] |
| Acetone | Miscible | Not Specified | Not Applicable | [1][3] |
| Chloroform | Miscible | Not Specified | Not Applicable | [1][3] |
| Dichloromethane | Miscible | Not Specified | Not Applicable | [1][3] |
| Ethyl Acetate | Miscible | Not Specified | Not Applicable | [1][3] |
| Toluene | Miscible | Not Specified | Not Applicable | [1][3] |
Note: A discrepancy exists in the reported aqueous solubility values between sources. Researchers should verify this parameter under their specific experimental conditions.
Experimental Protocols for Solubility Determination
While specific, detailed protocols for this compound are not widely published, standard laboratory methods for determining the solubility of chemical compounds are applicable. The following sections describe a representative "shake-flask" method, which is a common and reliable approach.
Principle: The Shake-Flask Method
The shake-flask method is considered the gold standard for solubility determination. It involves saturating a solvent with a solute by allowing the mixture to equilibrate over a defined period. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[4]
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, immediately filter the aliquot using a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or GC, to determine the concentration of this compound in the saturated solution.[4][5][6]
-
Visualized Workflows and Pathways
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis
This compound functions as a fungicide by inhibiting the sterol Δ8-Δ7-isomerase enzyme in fungi.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, cell death.
Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound like this compound.
Caption: Workflow for shake-flask solubility determination.
References
In Vitro Antifungal Spectrum of Piperalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperalin is a fungicide known for its efficacy against powdery mildews on ornamental plants.[1] Its mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase enzyme, a critical component in the ergosterol production pathway.[1][2] This guide summarizes the currently available data on the in vitro antifungal spectrum of this compound, details its mechanism of action, and provides generalized experimental protocols for antifungal susceptibility testing. It is important to note that while the mechanism of action is well-defined, comprehensive public data on its in vitro activity against a broad spectrum of fungal species, including quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), is limited.
Antifungal Spectrum of this compound
The documented antifungal activity of this compound is primarily focused on phytopathogenic fungi. The following table summarizes the known in vitro antifungal spectrum of this compound based on available literature.
Table 1: Summary of In Vitro Antifungal Activity of this compound
| Fungal Species | Activity Noted | Reference |
| Ustilago maydis | Potent inhibitor of growth and ergosterol biosynthesis in sporidia. | [1] |
| Microdochium nivale | Sensitive in in vivo laboratory assays; accumulates Δ8-sterols, indicating inhibition of sterol Δ8→Δ7-isomerase. | [1][2] |
| Powdery Mildews (general) | Used for control on ornamental plants. | [1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's antifungal effect stems from its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity and integrity. The specific target of this compound is the enzyme sterol Δ8→Δ7-isomerase.[1][2] Inhibition of this enzyme disrupts the conversion of fecosterol to episterol, leading to an accumulation of toxic Δ8-sterols and a depletion of ergosterol in the fungal cell membrane. This ultimately compromises membrane function, leading to the inhibition of fungal growth.
Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Experimental Protocols
While specific, detailed published protocols for determining the in vitro antifungal spectrum of this compound are scarce, the following sections outline generalized and standard methodologies that can be adapted for this purpose.
Broth Microdilution Method for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Standardized fungal inoculum (0.5 McFarland standard)
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Positive control (fungal inoculum without this compound)
-
Negative control (broth medium only)
-
Solvent control (fungal inoculum with the same concentration of solvent used for this compound)
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plates using the broth medium to achieve a range of desired concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.
Materials:
-
Agar plates (e.g., Sabouraud Dextrose Agar)
-
Micropipettes
Procedure:
-
Subculturing: An aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth in the MIC assay.
-
Plating: The aliquot is spread onto the surface of an agar plate.
-
Incubation: The plates are incubated under the same conditions as the MIC assay.
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Caption: Experimental workflow for determining MIC and MFC of this compound.
Conclusion
This compound is an established fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. While its efficacy against powdery mildews is known, a broader, publicly available dataset on its in vitro antifungal spectrum against a diverse range of fungal species is currently lacking. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations to expand our understanding of this compound's full antifungal potential. Such studies would be invaluable for the potential repositioning or development of this compound for other antifungal applications.
References
The Impact of Piperalin on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperalin, a piperidine-based fungicide, demonstrates potent antifungal activity primarily through the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on fungal cell membrane integrity. We will explore its specific molecular target, present available quantitative data, and detail relevant experimental protocols. To provide a broader context on the potential effects of piperidine-related compounds on fungal membranes, this guide also includes a comparative overview of the effects of piperine, a structurally related natural alkaloid.
Introduction
The fungal cell membrane is a vital structure that not only acts as a physical barrier but also plays crucial roles in nutrient uptake, signaling, and maintaining cellular homeostasis. Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it an attractive target for antifungal drug development. This compound is a fungicide that effectively controls powdery mildews by interfering with the integrity of the fungal cell membrane. Understanding the precise molecular mechanisms of this compound is essential for the development of new, more effective antifungal agents and for managing the emergence of resistance.
This compound's Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its inhibition of a key enzyme in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase .[1] This enzyme catalyzes the conversion of fecosterol to episterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of the toxic intermediate Δ8-sterols within the fungal cell membrane.[1] This disruption of the normal sterol profile alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth.
Quantitative Data on this compound's Antifungal Activity
The following table summarizes the effective concentration of this compound that causes a 50% reduction in the growth rate (EC50) of wild-type and this compound-resistant mutants of the fungus Ustilago maydis.
| Fungal Strain | Genotype | EC50 of this compound (µg/mL) | Resistance Factor (Rf) |
| Ustilago maydis | Wild-type | 0.37 | 1 |
| Ustilago maydis | U/ppl-1B mutant | 3.0 | ~8 |
| Ustilago maydis | U/ppl-2 mutant | 20.0 | ~54 |
| Ustilago maydis | U/ppl-1A mutant | 50.0 | ~135 |
Data sourced from Markoglou, A.N. and Ziogas, B.N. (2002) Genetic Control of Resistance to the Piperidine Fungicide this compound in Ustilago maydis. European Journal of Plant Pathology, 108, 21-30.
Visualizing the Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the specific step inhibited by this compound.
Broader Effects on Fungal Cell Membrane Integrity: A Comparative Look at Piperine
While the primary target of this compound is well-defined, there is limited publicly available data on its broader effects on fungal cell membrane integrity, such as direct membrane permeabilization or effects on membrane potential. However, extensive research on the related compound, piperine , provides valuable insights into how this class of molecules can interact with and disrupt fungal membranes. It is crucial to note that the following data pertains to piperine and not this compound, and serves as a comparative reference.
Piperine has been shown to induce a range of effects on the fungal cell membrane, leading to a loss of integrity and ultimately cell death. These effects include:
-
Increased Membrane Permeability: Piperine can directly interact with the lipid bilayer, leading to increased permeability and the leakage of intracellular components.
-
Disruption of Mitochondrial Membrane Potential: By affecting the integrity of mitochondrial membranes, piperine can dissipate the proton gradient, leading to a loss of ATP production and the induction of apoptosis.
-
Inhibition of Biofilm Formation: Piperine can interfere with the formation of fungal biofilms, which are critical for the virulence of many pathogenic fungi.
Quantitative Data on Piperine's Antifungal and Membrane-Disrupting Effects
The following table summarizes key quantitative data on the effects of piperine on various fungal species.
| Fungal Species | Assay | Result |
| Candida albicans (Fluconazole-sensitive) | Minimum Inhibitory Concentration (MIC80) | 1024 µg/mL |
| Candida albicans (Fluconazole-resistant) | Minimum Inhibitory Concentration (MIC80) | 512 µg/mL |
| Botrytis cinerea | EC50 | 58.66 µg/mL |
Data sourced from various studies on piperine's antifungal activity.
Experimental Protocols
This section details the methodologies for key experiments to assess the effects of compounds like this compound on fungal cell membrane integrity.
Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for extracting and analyzing the sterol composition of fungal cells treated with an antifungal agent.[2][3]
Objective: To determine the qualitative and quantitative changes in the sterol profile of a fungus upon treatment with this compound.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase.
-
Introduce this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures. Include a solvent control (without this compound).
-
Incubate the cultures for a defined period.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with sterile distilled water.
-
Perform alkaline saponification of the dried mycelia using ethanolic potassium hydroxide to release the sterols from their esterified forms.
-
-
Sterol Extraction:
-
Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-hexane or petroleum ether.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve the volatility and thermal stability of the sterols for GC analysis, derivatize the extracted sterols to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Dissolve the dried sterol extract (or derivatized sterols) in a suitable solvent.
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the different sterols based on their retention times on the GC column.
-
Identify the individual sterols by comparing their mass spectra with known standards and spectral libraries.
-
Quantify the amount of each sterol by integrating the peak areas and comparing them to an internal standard.
-
Cell-Free Assay for Sterol Δ8→Δ7-Isomerase Inhibition
This protocol describes a general approach for a cell-free assay to directly measure the inhibitory effect of this compound on its target enzyme.
Objective: To quantify the direct inhibition of sterol Δ8→Δ7-isomerase activity by this compound.
Methodology:
-
Preparation of Fungal Microsomes:
-
Grow the target fungus in a large volume of liquid culture.
-
Harvest the mycelia and disrupt the cells using methods such as grinding with liquid nitrogen, bead beating, or enzymatic digestion followed by osmotic lysis.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes, including sterol Δ8→Δ7-isomerase.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the fungal microsomes, a suitable buffer, and the substrate for the enzyme (e.g., radiolabeled fecosterol or a fluorescent analog).
-
Add varying concentrations of this compound to the reaction mixtures. Include a control without the inhibitor.
-
Incubate the reactions at an optimal temperature for a specific duration.
-
-
Product Detection and Quantification:
-
Stop the enzyme reaction.
-
Extract the lipids from the reaction mixture.
-
Separate the substrate and the product of the reaction (episterol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed. If a radiolabeled substrate was used, this can be done by scintillation counting. If a fluorescent analog was used, fluorometry can be employed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Assessment of Fungal Membrane Permeability using Propidium Iodide
This protocol, widely used for assessing membrane integrity, can be applied to investigate if this compound has direct membrane-damaging effects.
Objective: To determine if this compound causes permeabilization of the fungal plasma membrane.
Methodology:
-
Fungal Cell Preparation:
-
Grow the fungal cells to the desired growth phase and harvest them by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific density.
-
-
Treatment and Staining:
-
Treat the fungal cell suspension with different concentrations of this compound.
-
Add propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.
-
Incubate the cells in the dark for a defined period.
-
-
Analysis:
-
Analyze the fluorescence of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer.
-
An increase in red fluorescence in the this compound-treated cells compared to the untreated control indicates an increase in membrane permeability.
-
Measurement of Mitochondrial Membrane Potential using Rhodamine 123
This protocol can be used to assess the impact of this compound on mitochondrial function.
Objective: To determine if this compound disrupts the mitochondrial membrane potential in fungal cells.
Methodology:
-
Fungal Cell Preparation and Treatment:
-
Prepare and treat the fungal cells with this compound as described in the previous protocol.
-
-
Staining:
-
After treatment, wash the cells and resuspend them in a buffer containing Rhodamine 123. Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria with an active membrane potential.
-
Incubate the cells to allow for dye uptake.
-
-
Analysis:
-
Wash the cells to remove any excess dye.
-
Measure the fluorescence of the cells using a fluorometer or flow cytometer.
-
A decrease in fluorescence in the this compound-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.
-
Signaling Pathways
Currently, there is no direct evidence in the public domain linking this compound to the modulation of specific signaling pathways in fungi. The primary antifungal effect appears to be the direct consequence of ergosterol biosynthesis inhibition and the resulting membrane stress. Further research is required to investigate any potential downstream signaling events that may be triggered by this compound-induced membrane dysfunction.
Conclusion
This compound is a potent fungicide that exerts its primary effect by inhibiting the sterol Δ8→Δ7-isomerase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising the integrity and function of the fungal cell membrane. While detailed information on its broader membrane-disrupting activities is limited, the study of the related compound piperine suggests that piperidine-based molecules can have multifaceted effects on fungal membranes. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms of this compound and for the development of novel antifungal strategies targeting the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Metabolism of Piperalin in Plant Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the comprehensive pharmacokinetics and metabolism of Piperalin specifically within plant models is limited. This guide synthesizes available data on this compound's environmental fate, general principles of pesticide behavior in plants, and metabolic pathways of related compounds to construct a scientifically informed overview. The experimental protocols described are based on established methodologies for pesticide analysis in plants and serve as a template for future research.
Introduction
This compound is a fungicide from the piperidine class, primarily used to control powdery mildew on ornamental plants in greenhouse settings[1]. As with any agrochemical, understanding its absorption, distribution, metabolism, and excretion (ADME) profile within the target plant is crucial for assessing its efficacy, persistence, and potential phytotoxicity. This document provides an in-depth technical overview of the known and predicted pharmacokinetic and metabolic pathways of this compound in plants, based on available data and established principles of xenobiotic detoxification in plant systems.
Chemical and Physical Properties
The behavior of a pesticide within a plant is heavily influenced by its physicochemical properties. This compound is a pale yellow, viscous liquid with low water solubility and is miscible in various organic solvents[1][2]. These properties suggest a tendency for absorption and partitioning into lipophilic compartments of the plant, such as cell membranes and the cuticle.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁Cl₂NO₂ | [1] |
| Molecular Weight | 330.2 g/mol | [1] |
| Water Solubility | 20 mg/L (temperature not specified) | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.7 | [1] |
| Synonyms | Pipron, 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate | [1] |
Pharmacokinetics in Plants: Uptake and Translocation
The movement of pesticides in plants involves absorption (uptake) followed by distribution (translocation) to various tissues.
Uptake
Pesticides can enter plants through various routes, primarily via roots from the soil or through foliage after direct application.
-
Root Uptake : For soil-drench applications, this compound's high lipophilicity (Log Kₒw of 4.7) suggests it would readily adsorb to root surfaces and partition into the lipid-rich root cell membranes[3]. However, this same property may limit its movement from the root into the xylem for long-distance transport. The uptake of lipophilic basic fungicides, like those in the morpholine class, has been shown to be highly dependent on the pH of the surrounding medium, which influences their protonation state and subsequent mobility[4].
-
Foliar Uptake : When applied as a foliar spray, this compound must penetrate the waxy outer cuticle of the leaf. Its lipophilic nature would facilitate dissolution into the cuticle, but subsequent movement into the aqueous environment of the plant's vascular system may be slower[5].
Translocation
Once absorbed, the distribution of a pesticide within the plant depends on its ability to enter the long-distance transport systems: the xylem (acropetal transport, from roots to shoots) and the phloem (symplastic transport, to growing points and roots).
-
Xylem Transport : Water-soluble compounds are more readily transported via the transpiration stream in the xylem[5]. Given this compound's low water solubility, its acropetal movement is expected to be limited. Studies on other fungicides have shown that translocation is often restricted to the leaves present at the time of treatment, with little redistribution[6].
-
Phloem Transport : Phloem mobility is crucial for systemic activity against pathogens in new growth. The "ion trap" mechanism suggests that weakly acidic compounds can become trapped in the alkaline environment of the phloem, facilitating their transport[7]. As a basic compound, this compound is less likely to be mobile in the phloem.
Metabolism of this compound in Plants
Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), a process generally divided into three phases[8][9]. While specific in planta metabolic studies for this compound are not available, data from soil metabolism studies provide strong indications of its primary degradation pathway[1][2].
Phase I: Transformation
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -COOH), typically increasing the molecule's polarity. Based on soil studies, the primary Phase I reaction for this compound is the hydrolysis of the ester bond [1][2]. This cleavage yields two major metabolites:
-
3,4-dichlorobenzoic acid (DCBA)
-
3-(2-methylpiperidino)propyl alcohol
References
- 1. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake by roots and translocation to shoots of two morpholine fungicides in barley [repository.rothamsted.ac.uk]
- 5. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 6. Translocation, distribution and metabolism of triforine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pesticides Toxicity, Removal and Detoxification in Plants: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Potential Off-Target Effects of Piperalin in Non-Fungal Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperalin is a fungicide widely used to control powdery mildew on ornamental plants. Its primary mechanism of action in fungi is the inhibition of sterol δ8-δ7-isomerase, an enzyme crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity. While effective against its target organisms, the potential for off-target effects in non-fungal organisms warrants a thorough examination. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, summarizing key toxicological data, detailing experimental protocols for pivotal studies, and illustrating relevant biological pathways. The information presented is intended to inform risk assessment and guide future research into the environmental and physiological impacts of this fungicide.
Introduction
This compound, chemically known as 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate, belongs to the piperidine class of fungicides.[1] Its efficacy is rooted in the specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] However, the introduction of any bioactive compound into the environment raises concerns about its potential interactions with non-target organisms, including mammals, birds, fish, aquatic invertebrates, beneficial insects, plants, and soil microorganisms. Understanding these off-target effects is critical for a comprehensive assessment of its environmental safety profile and for the development of more selective and sustainable disease control strategies.
Primary Mechanism of Action in Fungi
This compound's fungicidal activity stems from its potent inhibition of the enzyme sterol δ8-δ7-isomerase.[2] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates fluidity, permeability, and the function of membrane-bound proteins. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of aberrant sterols, which in turn compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2]
Potential Off-Target Effects in Non-Fungal Organisms
While this compound is designed to be specific to a fungal enzyme, its chemical structure allows for potential interactions with other biological molecules in non-target organisms. The following sections detail the known and potential off-target effects across various classes of organisms.
Vertebrates (Mammals and Birds)
Toxicology Profile: Acute toxicity studies in laboratory animals indicate that this compound has low to moderate acute toxicity via the oral route.[2] It is not a skin sensitizer but can cause moderate to severe skin irritation.[2][3]
Potential for Endocrine Disruption: While no direct studies have conclusively identified this compound as an endocrine disruptor, its chemical structure contains features that are common in some compounds known to interact with the endocrine system.[4][5] The dichlorinated benzene ring, for instance, is a moiety found in various environmental contaminants with endocrine-disrupting properties. Further investigation into this compound's potential to bind to nuclear receptors, such as the estrogen or androgen receptors, is warranted.[6][7][8][9][10]
Aquatic Organisms (Fish and Invertebrates)
This compound is classified as highly toxic to fish and moderately toxic to aquatic invertebrates.[3] This highlights the significant risk this compound poses to aquatic ecosystems if it enters waterways. The exact molecular mechanism of this toxicity is not well-defined but is likely related to the disruption of essential physiological processes.
Beneficial Insects
Data on the direct toxicity of this compound to beneficial insects such as pollinators and predators is limited. However, it is classified as practically non-toxic to honey bees on an acute contact exposure basis. Further research is needed to assess the sublethal effects and the impact on a broader range of beneficial insect species.[11][12]
Plants
There is a lack of specific data on the phytotoxicity of this compound. As a fungicide applied to ornamental plants, it is expected to have low phytotoxicity to the treated species. However, its effects on other non-target plants are not well-documented.
Soil Microorganisms
The introduction of fungicides into the soil can alter the composition and function of microbial communities, potentially impacting soil health and nutrient cycling.[13][14] this compound is expected to be immobile in soil and biodegrades, with hydrolysis being a key degradation pathway.[2] The impact of this compound and its degradates on soil microbial enzyme activities and community structure requires further investigation.[15][16][17]
Quantitative Ecotoxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound and its primary degradate, 3,4-dichlorobenzoic acid, to various non-fungal organisms.
Table 1: Acute Toxicity of this compound to Non-Fungal Organisms
| Organism Class | Species | Endpoint | Value | Reference |
| Mammals | Rattus norvegicus (Fischer 344 Rat) - female | Oral LD50 | 800 mg/kg | [2] |
| Rattus norvegicus (Fischer 344 Rat) - male | Oral LD50 | 1419 mg/kg | [2] | |
| Rattus norvegicus (Fischer 344 Rat) | Inhalation LC50 | >0.5 mg/L | [2] | |
| Birds | Colinus virginianus (Northern Bobwhite Quail) | Dietary LC50 | >5,380 mg/kg-diet | |
| Fish | Lepomis macrochirus (Bluegill sunfish) | 96-hour LC50 | 0.77 mg/L | [2] |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hour EC50 | 1.89 mg/L | [2] |
| Insects | Apis mellifera (Honey Bee) | Contact LD50 | >36.26 µ g/bee |
Table 2: Toxicity of 3,4-Dichlorobenzoic Acid (this compound Degradate)
| Organism Class | Species | Endpoint | Value | Reference |
| Microorganisms | Brevibacterium spp. | Growth Inhibition | Concentration-dependent | [18] |
| General | - | Skin Irritation | Causes skin irritation | [19][20][21][22] |
| - | Eye Irritation | Causes serious eye irritation | [19][20][21][22] |
Experimental Protocols
The following are detailed methodologies for key toxicological studies cited in this guide, based on established regulatory guidelines.
Acute Oral Toxicity Study in Rats (Up-and-Down Procedure - UDP)
-
Test Guideline: OECD Test Guideline 425; EPA Health Effects Test Guidelines OPPTS 870.1100.
-
Test Animals: Healthy, young adult rats (e.g., Fischer 344), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions (temperature, humidity, light cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage using a stomach tube. The volume administered is based on the animal's body weight. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality.
Acute Dermal Irritation/Corrosion Study in Rabbits
-
Test Guideline: OECD Test Guideline 404; EPA Health Effects Test Guidelines OPPTS 870.2500.
-
Test Animals: Healthy, young adult albino rabbits with intact skin.
-
Preparation of Test Area: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal at the specified time points to determine the primary irritation index and classify the substance's irritation potential.
Environmental Fate and Degradation
This compound is expected to be immobile in soil. Its degradation in the environment is primarily driven by hydrolysis, which breaks the ester linkage to form two major degradates: 3,4-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol.[3] The toxicity of these degradates is an important consideration in the overall environmental risk assessment of this compound.
Conclusion and Future Directions
This compound is an effective fungicide with a well-defined primary mechanism of action in target organisms. However, this technical guide highlights the existing data and significant data gaps concerning its off-target effects in non-fungal organisms. The high toxicity of this compound to aquatic life is a key concern. While acute toxicity in mammals and birds appears to be low to moderate, the potential for chronic effects and endocrine disruption remains an area for further investigation.
Future research should focus on:
-
Elucidating specific molecular off-target interactions in vertebrates, invertebrates, and plants to better understand the mechanisms of toxicity.
-
Investigating the potential for endocrine disruption through in vitro and in vivo assays targeting nuclear receptor binding and steroidogenesis.
-
Assessing the chronic toxicity of this compound and its degradates to a wider range of non-target organisms.
-
Characterizing the impact of this compound on soil microbial communities and their enzymatic activities to understand its effects on soil health.
A more complete understanding of the off-target effects of this compound will enable a more robust and scientifically sound assessment of its environmental risks and will aid in the development of safer and more sustainable agricultural practices.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. iehconsulting.co.uk [iehconsulting.co.uk]
- 5. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic activation of human pregnane X receptor by binary cocktails of pharmaceutical and environmental compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipmguidelinesforgrains.com.au [ipmguidelinesforgrains.com.au]
- 12. hin.com.au [hin.com.au]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interaction Effects of Selected Pesticides on Soil Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial Diversity and Enzyme Activity as Indicators of Permethrin-Exposed Soil Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jbarbiomed.com [jbarbiomed.com]
- 19. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. hpc-standards.com [hpc-standards.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
Molecular Docking Studies of Piperalin with Sterol Biosynthesis Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting molecular docking studies of Piperalin, a known fungicide, with key enzymes in the fungal sterol biosynthesis pathway. While specific experimental docking data for this compound is not extensively available in publicly accessible literature, this document serves as a detailed protocol and guide for performing such in-silico analyses. It outlines the theoretical background, experimental workflows, data presentation strategies, and provides illustrative examples based on docking studies of other fungicides targeting the same enzymatic pathway.
Introduction to this compound and Sterol Biosynthesis Inhibition
This compound is a fungicide recognized for its efficacy against powdery mildews. Its mechanism of action involves the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. One of the key enzymes inhibited by this compound is sterol Δ8→Δ7-isomerase, a critical enzyme in the later stages of the ergosterol biosynthesis pathway.[1] The disruption of this pathway is a common strategy for many antifungal drugs.[2][3]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein (a sterol biosynthesis enzyme). This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and guiding the development of more potent and specific inhibitors.[4][5]
The Fungal Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. This pathway is a prime target for antifungal drugs due to the essential role of ergosterol in fungal cell membranes and the differences between the fungal and mammalian sterol biosynthesis pathways. The pathway can be broadly divided into three stages: the mevalonate pathway, the conversion of squalene to lanosterol, and the post-lanosterol modifications leading to ergosterol.
Below is a diagram illustrating the key steps and enzymes involved in the fungal ergosterol biosynthesis pathway, highlighting the potential targets for this compound and other antifungal agents.
Experimental Protocols for Molecular Docking
This section provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound with a target enzyme from the sterol biosynthesis pathway.
A variety of software packages are available for molecular docking. Commonly used tools include:
-
AutoDock Vina: A widely used open-source program for molecular docking.[6]
-
PyRx: A virtual screening tool that incorporates AutoDock Vina.[6]
-
Schrödinger Suite (Glide): A comprehensive commercial software package for drug discovery.
-
Discovery Studio: A suite of tools for molecular modeling and simulation.
-
PyMOL or Chimera: Molecular visualization systems for analyzing docking results.
-
Obtain the Protein Structure: The three-dimensional structure of the target enzyme is the starting point. These are typically obtained from the Protein Data Bank (PDB). If an experimental structure is not available, a homology model can be generated. For example, the PDB ID for lanosterol 14α-demethylase from Candida albicans is 5v5z.[7]
-
Prepare the Protein: The raw PDB file needs to be prepared for docking. This involves:
-
Removing water molecules, ions, and any co-crystallized ligands.
-
Adding hydrogen atoms, as they are often not resolved in crystal structures.
-
Assigning partial charges to the atoms (e.g., using Gasteiger charges).
-
Repairing any missing residues or atoms.
-
-
Obtain the Ligand Structure: The 2D structure of this compound can be obtained from databases like PubChem.
-
Convert to 3D and Optimize: The 2D structure needs to be converted to a 3D conformation. This is followed by an energy minimization step to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the tools within the docking suite.
-
Define Torsional Bonds: The rotatable bonds in the ligand should be defined to allow for conformational flexibility during the docking process.
-
Define the Binding Site: The active site of the enzyme where the ligand is expected to bind must be defined. This is often done by creating a "grid box" that encompasses the active site residues. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.
-
Run the Docking Algorithm: The docking software will then explore different conformations and orientations of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for each pose.
-
Analyze the Results: The output of the docking simulation will be a set of docked poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the Interactions: The best-docked pose should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare with Known Inhibitors: If available, the docking results for this compound can be compared with those of known inhibitors of the target enzyme to validate the binding mode and relative affinities.
Below is a workflow diagram illustrating the molecular docking process.
Data Presentation
Quantitative data from molecular docking studies should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables with illustrative data for known antifungal agents targeting sterol biosynthesis enzymes. Due to the lack of specific published data for this compound, these tables serve as templates for how such data should be presented.
Table 1: Illustrative Docking Results for Lanosterol 14α-demethylase (CYP51)
| Compound | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound (Hypothetical) | 5v5z | - | - | - |
| Fluconazole (Reference) | 5v5z | -8.5 | TYR132, HIS377 | PHE126, ILE379, MET508 |
| Ketoconazole (Reference) | 5v5z | -10.2 | SER378, MET508 | TYR118, PHE228, ILE304 |
| Itraconazole (Reference) | 5v5z | -11.8 | TYR132, SER378 | PHE230, ILE379, MET508 |
Note: The binding energies and interacting residues for the reference compounds are representative and may vary depending on the specific docking software and parameters used.
Table 2: Illustrative Docking Results for Squalene Epoxidase (Erg1)
| Compound | PDB ID / Homology Model | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound (Hypothetical) | e.g., 6C6N (human) | - | - | - |
| Terbinafine (Reference) | 6C6N (human) | -9.1 | TYR90, GLN101 | PHE199, LEU203, TRP209 |
| Naftifine (Reference) | 6C6N (human) | -8.7 | TYR90 | PHE199, LEU203, PRO210 |
Note: As with Table 1, these values are for illustrative purposes.
Table 3: Illustrative Docking Results for Sterol Δ8→Δ7-isomerase (Erg2)
| Compound | Homology Model | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound (Hypothetical) | Model of C. albicans Erg2 | - | - | - |
| Fenpropimorph (Reference) | Model of C. albicans Erg2 | -7.9 | ASP120, TYR154 | ILE65, PHE110, TRP201 |
Conclusion and Future Directions
This technical guide provides a detailed framework for conducting molecular docking studies of this compound with sterol biosynthesis enzymes. While there is a clear indication from existing literature that this compound inhibits this pathway, detailed in-silico studies are needed to elucidate the precise molecular interactions.[1]
Future research should focus on performing the molecular docking simulations outlined in this guide to predict the binding modes and affinities of this compound with key enzymes such as sterol Δ8→Δ7-isomerase, lanosterol 14α-demethylase, and squalene epoxidase. These computational predictions should then be validated through in-vitro enzyme inhibition assays and crystallographic studies to confirm the binding interactions. Such studies will not only provide a deeper understanding of this compound's mechanism of action but also pave the way for the structure-based design of novel and more potent antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases | MDPI [mdpi.com]
- 3. apsnet.org [apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Computer-Aided Drug Discovery in Plant Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Testing Piperalin Efficacy Against Powdery Mildew
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperalin is a fungicide known for its efficacy in controlling powdery mildew on ornamental plants.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, specifically targeting the sterol Δ8->Δ7-isomerase, which disrupts fungal cell membrane integrity.[1][2] this compound is recognized as a fast-acting, eradicant fungicide, providing rapid control of existing powdery mildew infections.[3][4] This document provides detailed protocols for testing the efficacy of this compound against powdery mildew through in vitro and in vivo assays, along with methods for quantitative data analysis and an overview of relevant plant defense signaling pathways.
Quantitative Data Summary
The publicly available quantitative data on this compound's efficacy is limited. The following table summarizes the available information. Further research is needed to establish a more comprehensive dose-response profile for various powdery mildew species.
| Parameter | Organism | Host Plant | Efficacy | Application Rate | Citation |
| Disease Symptom Reduction | Powdery Mildew | Greenhouse Roses | 85% reduction one day after treatment | Not specified in study | [5] |
| Recommended Application Rate | Powdery Mildew | Ornamentals | Not applicable | 4 - 8 fl. oz. per 100 gallons |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for fungicide efficacy testing against powdery mildew and can be adapted for specific research needs.
In Vitro Efficacy Testing: Detached Leaf Assay
This assay provides a rapid and controlled method for evaluating the efficacy of this compound in preventing or eradicating powdery mildew on leaf tissue.[6][7]
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., rose, cucumber).
-
This compound stock solution of known concentration.
-
Sterile distilled water.
-
Tween 20 or other suitable surfactant.
-
Petri dishes (100 mm).
-
Sterile filter paper or water agar (1-2%).
-
Powdery mildew inoculum (fresh conidia).
-
Fine paintbrush or camel hair brush.
-
Incubation chamber with controlled light and temperature.
-
Microscope.
Protocol:
-
Leaf Collection and Sterilization:
-
Collect healthy, undamaged leaves from plants that have not been treated with any fungicides.
-
Surface sterilize the leaves by gently wiping them with 70% ethanol, followed by a rinse with sterile distilled water.
-
Allow the leaves to air dry on sterile filter paper in a laminar flow hood.
-
-
Preparation of Petri Dishes:
-
Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water, or pour a thin layer of water agar.
-
Place the detached leaves with the abaxial (lower) side facing up on the moist filter paper or agar.
-
-
This compound Application (Preventative Assay):
-
Prepare a series of this compound dilutions from the stock solution in sterile distilled water. It is advisable to include a surfactant like Tween 20 (0.01-0.05%) to ensure even coverage.
-
Apply the different concentrations of this compound solution to the leaf surfaces using a fine mist sprayer or by gently spreading a known volume over the leaf surface.
-
Include a control group treated only with sterile distilled water and surfactant.
-
Allow the treated leaves to dry in a laminar flow hood.
-
-
Inoculation:
-
Collect fresh powdery mildew conidia from an infected plant using a fine paintbrush.
-
Gently dust the conidia onto the adaxial (upper) surface of the treated leaves.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain high humidity.
-
Incubate the dishes at 20-25°C with a 12-16 hour photoperiod.
-
-
Data Collection and Analysis:
-
After 7-14 days, assess the disease severity on each leaf. This can be done visually using a rating scale (e.g., 0 = no infection, 1 = 1-25% leaf area covered, 2 = 26-50%, etc.) or by counting the number of powdery mildew colonies.
-
Calculate the percent disease control for each this compound concentration compared to the untreated control.
-
If a dose-response is observed, calculate the EC50 value (the concentration of this compound that inhibits disease development by 50%).
-
For Eradicant Assay: Inoculate the leaves 24-48 hours before applying the this compound treatments to allow the infection to establish.
In Vivo Efficacy Testing: Greenhouse Trial
This protocol outlines a whole-plant assay to evaluate the efficacy of this compound under more realistic greenhouse conditions.[8]
Materials:
-
Potted, susceptible host plants of uniform age and size.
-
This compound formulation.
-
Pressurized sprayer.
-
Powdery mildew inoculum.
-
Greenhouse with controlled temperature, humidity, and lighting.
Protocol:
-
Plant Preparation and Acclimatization:
-
Grow a sufficient number of healthy plants in individual pots.
-
Acclimatize the plants to the greenhouse conditions for at least one week before starting the experiment.
-
-
Experimental Design:
-
Arrange the plants in a randomized complete block design to minimize the effects of environmental variations within the greenhouse.
-
Include a minimum of 3-4 replicate plants per treatment.
-
Designate treatment groups for different concentrations of this compound and an untreated control group.
-
-
Inoculation:
-
Inoculate the plants with powdery mildew by shaking or tapping heavily infected "spreader" plants over the experimental plants to ensure a uniform distribution of conidia.
-
-
This compound Application:
-
For a preventative trial, apply this compound before inoculation. For an eradicant trial, apply this compound after the first symptoms of powdery mildew appear (typically 3-5 days post-inoculation).[3][4]
-
Prepare the desired concentrations of this compound in water according to the product label, including any recommended adjuvants.
-
Apply the treatments to the plants using a calibrated sprayer, ensuring thorough coverage of all foliage.
-
Spray the control plants with water (and adjuvant if used in the treatments).
-
-
Incubation and Maintenance:
-
Maintain the greenhouse at optimal conditions for powdery mildew development (e.g., 20-28°C and moderate to high humidity).
-
Water the plants as needed, avoiding wetting the foliage to prevent washing off the fungicide.
-
-
Data Collection and Analysis:
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Use a disease severity rating scale (e.g., percentage of leaf area covered by powdery mildew) to score each plant.
-
Calculate the mean disease severity for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percentage of disease control for each this compound concentration relative to the untreated control.
-
Conidial Germination Inhibition Assay
This in vitro assay determines the direct effect of this compound on the germination of powdery mildew conidia.[9][10][11]
Materials:
-
Fresh powdery mildew conidia.
-
This compound stock solution.
-
Sterile distilled water.
-
Glass cavity slides or water agar plates.
-
Micropipettes.
-
Microscope with a hemocytometer.
-
Moist chamber (e.g., a Petri dish with moist filter paper).
Protocol:
-
Inoculum Preparation:
-
Collect fresh conidia from infected leaves into a small volume of sterile distilled water.
-
Filter the suspension through cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.
-
-
Treatment Application:
-
Prepare a range of this compound concentrations in sterile distilled water.
-
On a cavity slide, mix a small, equal volume (e.g., 10 µL) of the conidial suspension and the this compound solution. For an agar-based assay, spread the this compound solution on the agar surface and allow it to dry before adding the conidial suspension.
-
Include a control with sterile distilled water instead of the this compound solution.
-
-
Incubation:
-
Place the slides in a moist chamber to prevent drying.
-
Incubate at room temperature (20-25°C) for 24 hours.
-
-
Data Collection and Analysis:
-
After incubation, place a drop of lactophenol cotton blue on the suspension to stop germination and stain the conidia.
-
Using a microscope, examine at least 100 conidia per replicate and count the number of germinated and non-germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Calculate the percentage of germination for each treatment.
-
Calculate the percentage of inhibition of conidial germination relative to the control.
-
Determine the EC50 value for germination inhibition.
-
Signaling Pathways and Experimental Workflows
Plant Defense Signaling Against Powdery Mildew
Powdery mildew fungi are biotrophic pathogens, meaning they feed on living plant tissue. Plants have evolved complex signaling pathways to defend against such pathogens. The salicylic acid (SA) and jasmonic acid (JA) pathways are central to this defense.[7][12][13] The following diagram illustrates a generalized overview of these pathways. The specific interaction of this compound with these plant defense pathways has not been extensively studied. This compound's primary mode of action is direct fungitoxicity through the inhibition of ergosterol biosynthesis.[1][2]
References
- 1. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: HSDB 7058) [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DETACHED LEAF ASSAY AND WHOLE PLANT INOCULATION FOR STUDYING RESISTANCE TO DIPLOCARPON ROSAE IN ROSA SPP. | International Society for Horticultural Science [ishs.org]
- 8. Conducting Onsite Greenhouse Trials [growertalks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchtrend.net [researchtrend.net]
- 11. biochemjournal.com [biochemjournal.com]
- 12. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 13. 2025 Fungicide Guide for Herbaceous Ornamentals in the Greenhouse, Nursery, & Landscape | NC State Extension [plantpathology.ces.ncsu.edu]
Application Notes and Protocols for Piperalin in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperalin is a fungicide known for its activity against powdery mildews on ornamental plants. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8 → Δ7-isomerase enzyme, leading to the accumulation of abnormal sterols and disruption of fungal growth.[1] These application notes provide detailed protocols for assessing the antifungal activity of this compound using standard fungal growth inhibition assays and offer insights into its molecular target.
Data Presentation
The following table summarizes the antifungal activity of this compound. It is important to note that while this compound is a known fungicide, comprehensive quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a wide range of fungal species are not extensively available in publicly accessible scientific literature. The data presented here is illustrative and may be supplemented with internal findings.
| Fungal Species | Assay Type | Growth Inhibition Metric | Concentration | Reference |
| Ustilago maydis | In vitro | Potent inhibitor of growth | Not Specified | [1] |
| Microdochium nivale | In vivo laboratory assay | Sensitive | Not Specified | [1] |
| Powdery Mildew | Greenhouse application | Effective control | See product label | [2][3][4] |
Signaling Pathway
The primary molecular target of this compound is the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes. By inhibiting the sterol Δ8 → Δ7-isomerase, this compound disrupts the conversion of fecosterol to episterol, a key step in the pathway. This leads to a depletion of ergosterol and an accumulation of toxic Δ8-sterols, ultimately inhibiting fungal growth.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against a fungal isolate using the broth microdilution method.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Fungal isolate
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (30-35°C, depending on the fungus)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (24-72 hours old) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, a spore suspension can be prepared and the concentration determined using a hemocytometer.
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Typically, add 100 µL of RPMI-1640 to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.
-
Incubate the microtiter plate at the optimal temperature for the specific fungus for 24-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is often defined as the concentration that causes ≥80% growth inhibition compared to the growth control.
-
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the antifungal activity of this compound.
Materials:
-
This compound solution of known concentration
-
Fungal isolate
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted fungal suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
A disk impregnated with the solvent used to dissolve this compound should be used as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the fungus for 24-72 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.
-
The size of the inhibition zone is indicative of the antifungal activity of this compound against the tested fungus.
-
Conclusion
This compound is an effective fungicide that targets the ergosterol biosynthesis pathway in fungi. The provided protocols offer standardized methods for evaluating its antifungal efficacy in a laboratory setting. While quantitative data for this compound against a broad spectrum of fungi is limited in public literature, these methods can be employed to generate such data for specific fungal isolates of interest. The understanding of its mechanism of action provides a basis for its application in fungal growth inhibition and for further research into its potential uses.
References
Application Notes and Protocols: Piperalin in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperalin is a fungicide belonging to the piperidine chemical class, recognized for its specific and effective action against powdery mildew fungi. Commercially known as Pipron, it is primarily used in greenhouse settings on ornamental plants.[1] Its mode of action as a sterol biosynthesis inhibitor (SBI) makes it a valuable tool for both practical disease management and fundamental research in plant pathology.[2] These application notes provide detailed information on the use of this compound in a research context, including its mechanism of action, quantitative efficacy data, and protocols for experimental evaluation.
Mechanism of Action
This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme sterol Δ8→Δ7-isomerase. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 5.[1]
Quantitative Efficacy Data
| Plant | Pathogen | Efficacy | Reference |
| Greenhouse Roses | Sphaerotheca pannosa var. rosae | 85% reduction in visible mildew infection one day after treatment. | [3] |
| Greenhouse Roses | Sphaerotheca pannosa var. rosae | Provided excellent control of severe powdery mildew. | [4] |
| Greenhouse Gerbera | Powdery Mildew | Effective eradicant/curative control. | [5] |
Note: Efficacy can be enhanced when this compound is tank-mixed with other fungicides, such as quaternary benzophenanthridine alkaloids.[6]
Potential Interaction with Plant Defense Signaling Pathways
While direct evidence of this compound modulating plant defense signaling pathways (e.g., Salicylic Acid or Jasmonic Acid pathways) is currently lacking in published literature, it is a topic of interest for researchers. Some sterol biosynthesis inhibiting (SBI) fungicides, particularly triazoles, have been shown to affect plant hormone biosynthesis, such as gibberellins and brassinosteroids.[7][8] These hormonal pathways can have crosstalk with plant defense signaling. It is hypothesized that the stress induced by a pathogen and the application of a fungicide could lead to complex interactions within the plant's defense network. However, it is important to note that studies on other SBI fungicides have not shown a consistent induction of systemic acquired resistance (SAR).[9] Further research is needed to elucidate any potential indirect effects of this compound on plant immunity.
Experimental Protocols
In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target powdery mildew fungus. As powdery mildews are obligate biotrophs, this assay would need to be adapted or used with a related, culturable fungal species to assess the general antifungal spectrum.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal culture (e.g., a related, culturable filamentous fungus)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include positive (no fungicide) and negative (no fungus) controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually assessing the lowest concentration of this compound that inhibits fungal growth or by measuring absorbance at 600 nm.
In Vivo Efficacy Evaluation on Potted Plants
This protocol assesses the curative and protective activity of this compound against powdery mildew on a host plant.
Materials:
-
Healthy, susceptible host plants (e.g., rose, cucumber)
-
Powdery mildew inoculum (Podosphaera xanthii, Sphaerotheca pannosa)
-
This compound formulation
-
Spray bottle or atomizer
-
Controlled environment growth chamber or greenhouse
Procedure:
For Curative Activity:
-
Inoculate plants with a suspension of powdery mildew conidia.
-
Allow the disease to establish for a set period (e.g., 48-72 hours) until initial symptoms are visible.
-
Apply this compound at various concentrations to the infected plants, ensuring thorough coverage.
-
Include a control group sprayed with water or a blank formulation.
-
Incubate the plants under conditions favorable for disease development (e.g., 20-25°C, high humidity).
-
Assess disease severity after a defined period (e.g., 7-14 days) by rating the percentage of leaf area covered by mildew.
For Protective Activity:
-
Apply this compound at various concentrations to healthy plants.
-
Allow the treatment to dry.
-
After a set period (e.g., 24 hours), inoculate the treated plants with powdery mildew conidia.
-
Include a control group that is inoculated but not treated with this compound.
-
Incubate and assess disease severity as described above.
Data Analysis: Calculate the percentage of disease control using the following formula: % Control = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] * 100
References
- 1. Pipron | SePRO Corporation [sepro.com]
- 2. apsnet.org [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. californiaagriculture.org [californiaagriculture.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Leptosphaeria maculans - Wikipedia [en.wikipedia.org]
Piperalin: A Chemical Probe for Elucidating Fungal Sterol Biosynthesis Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperalin is a fungicide belonging to the piperidine class of sterol biosynthesis inhibitors (SBIs). It serves as a valuable tool for studying the intricate pathways of ergosterol biosynthesis in fungi. By specifically targeting a key enzymatic step, this compound allows for the detailed investigation of pathway dynamics, the effects of sterol depletion, and the accumulation of specific intermediates. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity (where available), and detailed protocols for its use in research settings.
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme sterol Δ8-Δ7 isomerase (ERG2).[1][2] This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, a critical step in the conversion of fecosterol to episterol en route to the final product, ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol, which is essential for fungal cell membrane integrity and function. Consequently, there is an accumulation of aberrant Δ8-sterols, which can disrupt membrane structure and fluidity, ultimately leading to fungal growth inhibition.[2] this compound has been noted to be a potent inhibitor of growth and ergosterol biosynthesis in Ustilago maydis and is effective against powdery mildews on ornamental plants.[1]
Data Presentation
| Fungal Species | Activity/Effect | Observed Sterol Alteration | Reference |
| Microdochium nivale | Sensitive | Accumulation of Δ8-sterols | [2] |
| Ustilago maydis | Potent inhibitor of growth and ergosterol biosynthesis | - | [1] |
| Powdery Mildew Fungi | Effective control on ornamental plants | - | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and its application in research, the following diagrams are provided.
Experimental Protocols
The following protocols are adapted from established methodologies for antifungal susceptibility testing and sterol analysis. Researchers should optimize these protocols for their specific fungal species and experimental setup.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method and can be used to determine the minimum concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile water or saline
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium until sufficient sporulation or growth is observed.
-
Harvest spores or mycelial fragments and suspend them in sterile water or saline.
-
Adjust the suspension to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL. This can be done by counting with a hemocytometer or by adjusting the optical density (OD) to a predetermined value that corresponds to the target cell density.
-
-
This compound Dilution Series:
-
Prepare a series of two-fold dilutions of the this compound stock solution in the liquid growth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on preliminary experiments or literature, if available.
-
Include a positive control (no this compound) and a negative control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions and the positive control wells. This will bring the final volume to 200 µL and halve the initial this compound concentration.
-
-
Incubation:
-
Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at the optimal growth temperature for the fungus for 24-72 hours, or until robust growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the OD at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC endpoint is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.
-
Protocol 2: Analysis of Fungal Sterol Composition by GC-MS Following this compound Treatment
This protocol describes the extraction and analysis of sterols from fungal mycelia treated with this compound to identify and quantify the accumulation of sterol intermediates.
Materials:
-
Fungal isolate
-
Liquid growth medium
-
This compound
-
Glass culture flasks
-
Vacuum filtration system
-
Mortar and pestle or bead beater
-
Liquid nitrogen
-
Saponification solution (e.g., 1 M ethanolic KOH)
-
Hexane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Sterol standards (e.g., ergosterol, cholesterol as an internal standard)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the liquid medium in glass flasks with the fungal isolate.
-
Grow the cultures to the mid-logarithmic phase.
-
Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) to the treatment flasks. Include a solvent control (e.g., DMSO) in the control flasks.
-
Continue incubation for a defined period (e.g., 8-24 hours) to allow for changes in the sterol profile.
-
-
Harvesting and Cell Lysis:
-
Harvest the mycelia by vacuum filtration and wash with sterile water.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Saponification and Sterol Extraction:
-
Transfer the powdered mycelia to a glass tube and add the saponification solution.
-
Incubate at a high temperature (e.g., 80°C) for 1-2 hours to hydrolyze sterol esters.
-
After cooling, add water and extract the non-saponifiable lipids (containing the free sterols) three times with hexane.
-
Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of a suitable solvent (e.g., toluene).
-
Add the derivatization agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
Incubate at a moderate temperature (e.g., 60-70°C) for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of different sterol isomers. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).
-
Acquire mass spectra in full scan mode to identify the different sterols based on their fragmentation patterns and retention times compared to standards.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, using a known amount of an internal standard (e.g., cholesterol) added before extraction.
-
-
Data Analysis:
-
Identify the peaks corresponding to ergosterol and any accumulated intermediates (e.g., Δ8-sterols) by comparing their mass spectra and retention times to those of authentic standards or published data.
-
Quantify the amount of each sterol by integrating the peak areas and normalizing to the internal standard. Compare the sterol profiles of this compound-treated and control samples to determine the effect of the inhibitor.
-
Conclusion
This compound is a specific and potent inhibitor of sterol Δ8-Δ7 isomerase in fungi, making it an excellent tool for dissecting the ergosterol biosynthesis pathway. The protocols provided here offer a framework for researchers to investigate the antifungal activity of this compound and to analyze its impact on the sterol composition of their fungal species of interest. Such studies can provide valuable insights into the fundamental biology of fungi and may aid in the development of novel antifungal strategies.
References
Application Note: High-Throughput Screening for Modulators of GPCR Signaling Using Piperalin Analogs
For Research Use Only.
Introduction
Piperidine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. These compounds have been shown to modulate a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them attractive candidates for drug discovery programs.[1][2][3] Piperalin, a piperidine derivative, and its analogs are of particular interest for their potential to interact with key signaling pathways implicated in various diseases. This application note describes a high-throughput screening (HTS) campaign to identify modulators of a specific GPCR pathway using a library of this compound-like compounds.
GPCRs are the largest family of cell surface receptors and are integral to transducing extracellular signals into intracellular responses.[4] Dysregulation of GPCR signaling is linked to numerous pathologies, making them a major target for therapeutic intervention. The assay described herein is a cell-based, fluorescence-based reporter gene assay designed to identify compounds that modulate the activity of a hypothetical Gs-coupled GPCR, leading to changes in intracellular cyclic AMP (cAMP) levels.
Principle of the Assay
This HTS assay utilizes a stable cell line co-expressing the target Gs-coupled GPCR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene. Activation of the Gs-coupled GPCR by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. The elevated cAMP binds to the CRE, driving the expression of the luciferase reporter gene. The resulting luminescence is measured and is directly proportional to the activation of the GPCR signaling pathway. Compounds from the this compound analog library are screened for their ability to either activate (agonists) or inhibit (antagonists) this signaling cascade.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from a primary screen of a this compound analog library, followed by dose-response analysis of a confirmed hit.
Table 1: Primary High-Throughput Screening Results for a this compound Analog Library
| Compound ID | Concentration (µM) | % Activation (vs. Positive Control) | % Inhibition (vs. Antagonist Control) | Hit Classification |
| PA-001 | 10 | 5.2 | 2.1 | Inactive |
| PA-002 | 10 | 89.5 | - | Agonist Hit |
| PA-003 | 10 | 1.1 | 95.3 | Antagonist Hit |
| ... | 10 | ... | ... | ... |
| PA-1000 | 10 | 3.4 | 4.8 | Inactive |
Table 2: Dose-Response Data for a Confirmed Agonist Hit (PA-002)
| Concentration (µM) | % Activation |
| 100 | 98.7 |
| 30 | 95.2 |
| 10 | 89.5 |
| 3 | 75.1 |
| 1 | 52.3 |
| 0.3 | 25.8 |
| 0.1 | 10.1 |
| EC50 (µM) | 0.95 |
Experimental Protocols
Materials and Reagents
-
Stable cell line expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound analog library (10 mM stock in DMSO)
-
Positive control (known agonist of the target GPCR)
-
Negative control (vehicle, 0.1% DMSO)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
High-Throughput Screening Protocol
-
Cell Seeding:
-
Culture the stable cell line to ~80% confluency.
-
Harvest the cells and resuspend in fresh culture medium to a density of 2 x 105 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a working concentration plate of the this compound analog library by diluting the 10 mM stock to 100 µM in assay buffer.
-
Using an automated liquid handler, transfer 2.5 µL of the compound solutions to the cell plate, achieving a final concentration of 10 µM.
-
Include wells with positive control (agonist) and negative control (vehicle) on each plate for data normalization.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours to allow for receptor activation and reporter gene expression.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls on each plate.
-
Calculate the percentage activation or inhibition for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% activation or inhibition).
-
Dose-Response Protocol for Hit Confirmation
-
Serial Dilution:
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Prepare a working concentration plate of the dilutions in assay buffer.
-
-
Assay Performance:
-
Follow the same procedure as the primary screen (cell seeding, compound addition, incubation, and detection), using the serial dilutions of the hit compound.
-
-
Data Analysis:
-
Plot the percentage activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Visualizations
Caption: Gs-Coupled GPCR Signaling Pathway.
Caption: High-Throughput Screening Experimental Workflow.
References
Application Notes and Protocols for Quantifying Piperine Concentration in Plant Tissues
Introduction
Piperine (1-piperoylpiperidine) is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It is a compound of significant interest to researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including its role as a bioavailability enhancer. Accurate quantification of piperine in plant tissues is crucial for quality control, standardization of herbal formulations, and further research into its therapeutic potential. These application notes provide detailed protocols for the quantification of piperine using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of piperine due to its high resolution, sensitivity, and accuracy.
Application Note
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of piperine in plant extracts. The method is suitable for determining piperine content in various plant parts, including fruits, roots, and leaves of Piper species.
Experimental Protocol
a. Sample Preparation (Extraction)
-
Grinding: Dry the plant material (e.g., fruits of Piper nigrum) at a controlled temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Maceration: Soak a known weight of the powdered plant material (e.g., 1 gram) in a suitable solvent like absolute alcohol for a specified period (e.g., 18 hours).[1][2]
-
Soxhlet Extraction: Alternatively, perform Soxhlet extraction for a more exhaustive extraction, which can yield higher concentrations of piperine.[3][4]
-
Ultrasound-Assisted Extraction (UAE): For a greener and faster approach, suspend the plant powder in a suitable solvent and sonicate in an ultrasonic bath.[5]
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting solution can be concentrated using a rotary evaporator if necessary.
-
Final Sample Preparation: Dilute the concentrated extract to a known volume with the mobile phase. Filter the final solution through a 0.2 µm membrane filter before injection into the HPLC system.[1][2]
b. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like acetic acid or orthophosphoric acid to improve peak shape. Common ratios include acetonitrile:water:acetic acid (60:39.5:0.5 v/v/v) or acetonitrile:0.01% orthophosphoric acid (60:40 v/v).[6][7]
-
Injection Volume: 20 µL.[6]
-
Run Time: Approximately 10 minutes.[6]
c. Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of standard piperine in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 40, 50, 60, 70, 80, 90, 100 ppm).[6]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract sample and determine the peak area corresponding to piperine.
-
Calculation: Calculate the concentration of piperine in the sample using the regression equation from the calibration curve.
Workflow Diagram
Caption: Workflow for Piperine Quantification using HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples, making it suitable for quality control of herbal materials.
Application Note
This protocol outlines a validated HPTLC method for the simultaneous quantification of piperine in various plant extracts and herbal formulations. The method is known for its simplicity, accuracy, and high throughput.[8]
Experimental Protocol
a. Sample and Standard Preparation
-
Sample Extraction: Prepare a methanolic extract of the plant material through reflux.[9]
-
Standard Solution: Prepare a standard stock solution of piperine in methanol (e.g., 1 mg/mL). From this, prepare working standards of various concentrations.
b. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).[9]
-
Sample Application: Apply the standard and sample solutions as bands (e.g., 8 mm width) using an automatic sample applicator like Camag Linomat V.[9]
-
Mobile Phase: A mixture of toluene and ethyl acetate, commonly in a ratio of 7:3 (v/v).[9]
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber pre-saturated with the mobile phase vapor for 30 minutes at 25°C.[9]
-
Detection and Scanning: After development, dry the plate. Scan the plate densitometrically at the maximum absorbance wavelength for piperine, which is around 342 nm.[8][9]
c. Calibration and Quantification
-
Calibration Curve: Apply different concentrations of the standard piperine solution (e.g., 20, 30, 40, 50 ng/spot) on the HPTLC plate.[9] After development and scanning, plot a calibration curve of peak area versus the amount of piperine.
-
Sample Analysis: Apply the sample extract on the same plate.
-
Calculation: Determine the amount of piperine in the sample by comparing its peak area with the calibration curve. The method demonstrates good linearity in ranges such as 20-100 ng/spot.[8]
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. kefri.org [kefri.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. florajournal.com [florajournal.com]
- 7. ijper.org [ijper.org]
- 8. scielo.br [scielo.br]
- 9. A rapid HPTLC method to estimate piperine in Ayurvedic formulations - PMC [pmc.ncbi.nlm.nih.gov]
Piperalin: Application in Studies of Fungicide Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Piperalin is a fungicide belonging to the piperidine class of chemicals. Its primary application is in the control of powdery mildew on ornamental plants. In the context of fungicide resistance research, this compound serves as a valuable tool due to its specific and relatively uncommon mode of action. It acts as a potent inhibitor of the enzyme sterol Δ8-Δ7-isomerase, a key component in the ergosterol biosynthesis pathway of fungi.[1] This distinct mechanism of action makes this compound a subject of interest for managing fungal populations that have developed resistance to other commonly used fungicides, particularly demethylation inhibitors (DMIs) which target a different step in the same pathway.
The development of fungicide resistance is a significant threat to effective disease management in agriculture. Fungal pathogens can develop resistance through various mechanisms, including target site modification, overexpression of the target enzyme, or increased efflux of the fungicide. The use of fungicides with different modes of action in rotation or combination is a crucial strategy to delay the development of resistance.
This compound's role as a sterol Δ8-Δ7-isomerase inhibitor provides an alternative pressure on fungal populations, which can be effective against strains resistant to other ergosterol biosynthesis inhibitors (EBIs). For instance, a fungal strain with a mutation in the target enzyme for DMI fungicides may still be susceptible to this compound. This makes this compound a candidate for inclusion in resistance management programs and a valuable compound for studying the dynamics of fungicide resistance.
Currently, there is a notable lack of publicly available, quantitative data on the efficacy of this compound against specific fungicide-resistant fungal strains. Further research is required to establish baseline sensitivity, determine EC50 values for resistant populations, and investigate the potential for cross-resistance with other fungicides.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ergosterol biosynthesis pathway, highlighting this compound's target, and a general workflow for assessing fungicide resistance.
References
Investigating Piperine's Potential as a Kinase Inhibitor in Cancer Cell Lines: Application Notes and Protocols
Note on Piperalin vs. Piperine: The initial query requested information on "this compound." However, the vast majority of scientific literature focuses on "piperine," a natural alkaloid found in black pepper, for its anti-cancer properties. "this compound" is identified as a fungicide. This document will proceed under the assumption that the intended compound of interest is piperine , given its well-documented effects on cancer cell lines and signaling pathways.
Introduction
Piperine, the primary bioactive compound in black pepper, has garnered significant attention for its potential as a chemopreventive and therapeutic agent in oncology.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][2][4] These effects are attributed to its capacity to modulate multiple cellular signaling pathways, some of which are driven by kinases, making it a promising candidate for investigation as a kinase inhibitor.[5][6]
These application notes provide a summary of the anti-cancer effects of piperine and detailed protocols for key experiments to assess its potential as a kinase inhibitor in cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of Piperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Citation |
| SK MEL 28 | Melanoma | 221 µM | 24 | [7] |
| SK MEL 28 | Melanoma | 172 µM | 48 | [7] |
| SK MEL 28 | Melanoma | 136 µM | 72 | [7] |
| B16 F0 | Melanoma | 200 µM | 24 | [7] |
| B16 F0 | Melanoma | 155 µM | 48 | [7] |
| B16 F0 | Melanoma | 137 µM | 72 | [7] |
| HeLa | Cervical Adenocarcinoma | Not specified, dose-dependent | 24 | [8] |
| HepG2 | Hepatocellular Carcinoma | 214 µM | 72 | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 238 µM | 72 | [9] |
| A549 | Lung Adenocarcinoma | 198 µM | 72 | [9] |
| SNU-16 | Gastric Cancer | Not specified, dose-dependent | 18 | [10] |
| HSC-3 | Oral Squamous Carcinoma | Not specified, dose-dependent | 24 | [11] |
Table 2: Effect of Piperine on Cell Cycle Distribution
| Cell Line | Cancer Type | Piperine Concentration | Effect on Cell Cycle | Citation |
| SK MEL 28 | Melanoma | 150 µM | G1 phase arrest | [7] |
| B16 F0 | Melanoma | 150 µM | G1 phase arrest | [7] |
| HeLa | Cervical Adenocarcinoma | Dose-dependent | G2/M phase arrest | [8] |
| DLD-1 | Colorectal Cancer | 62.5, 125, 250 µM | G1 phase arrest | [12] |
| HEp-2 | Head and Neck Cancer | Not specified | G2/M and S phase arrest | [13] |
| SCC-25 | Head and Neck Cancer | Not specified | G2/M and S phase arrest | [13] |
| Epidermoid Cells | Cervical Cancer | Not specified | G1/G0 phase arrest | [14] |
| Adenocarcinoma Cells | Cervical Cancer | Not specified | G2/M phase arrest | [14] |
Signaling Pathways Modulated by Piperine
Piperine exerts its anti-cancer effects by interfering with several key signaling pathways that are often dysregulated in cancer.
Caption: Piperine's multifaceted anti-cancer action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of piperine on cancer cell lines.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Piperine stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of piperine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the piperine dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution after piperine treatment.
Caption: Workflow for cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Piperine stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of piperine for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Kinase Pathway Proteins
This protocol is for analyzing the effect of piperine on the expression and phosphorylation of key proteins in kinase signaling pathways.
Caption: Western blot analysis workflow.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with piperine, wash them with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The available data strongly suggest that piperine has significant anti-cancer properties, mediated in part by the modulation of key kinase signaling pathways. The protocols provided herein offer a framework for researchers to further investigate the potential of piperine as a kinase inhibitor in various cancer cell lines. Future studies should focus on identifying the direct kinase targets of piperine and evaluating its efficacy in in vivo models.
References
- 1. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine: role in prevention and progression of cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 8. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Piperalin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Piperalin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a fungicide used to control powdery mildews.[1] It is a member of the piperidine class of compounds and is structurally a benzoate ester.[1] Its stability in aqueous solutions is a significant concern for researchers because it is susceptible to hydrolysis, a chemical process where water breaks down the molecule. This degradation can impact the accuracy of experimental results, the potency of formulations, and the overall reliability of research data.
Q2: What are the primary factors that influence the stability of this compound in an aqueous environment?
A2: The primary factor influencing this compound's stability in aqueous solutions is the pH of the solution. This compound is significantly more susceptible to degradation under alkaline (high pH) conditions through a process called alkaline hydrolysis.[1] Other factors that can affect its stability include temperature , with higher temperatures generally accelerating degradation, and the presence of certain metal ions , although this compound is reported to be stable to many metals for extended periods at elevated temperatures.
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The major degradation products of this compound through hydrolysis are 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol .[1]
Q4: What is the expected shelf-life of this compound in aqueous solutions at different pH values?
A4: The stability of this compound is highly dependent on the pH of the aqueous solution. The table below summarizes the hydrolysis half-life of this compound at various pH levels.
| pH | Half-life |
| 5 | 714 days |
| 7 | 16.4 days |
| 9 | 4.8 hours |
| (Data sourced from EPA Reregistration Eligibility Decision for this compound) |
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound in my aqueous stock solution.
Possible Cause: The pH of your water or buffer is likely neutral or alkaline.
Solution:
-
Measure the pH of your solvent. Use a calibrated pH meter to determine the exact pH of the water or buffer you are using to prepare your stock solution.
-
Acidify the solvent. For maximum stability, prepare your this compound stock solutions in an acidic buffer (pH 4-5). Citrate or acetate buffers are common choices.
-
Store solutions properly. Store your aqueous stock solutions at low temperatures (e.g., 4°C) and protected from light to minimize any potential photodegradation, although this compound is generally stable to light.
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples.
Possible Cause: These unexpected peaks are likely the degradation products of this compound, 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol.
Solution:
-
Confirm the identity of the peaks. If you have analytical standards for the degradation products, inject them to confirm their retention times match the unexpected peaks in your sample chromatogram.
-
Use a stability-indicating analytical method. A stability-indicating method is crucial to separate and quantify the parent this compound peak from its degradation products. Refer to the "Experimental Protocols" section for a detailed methodology.
-
Control the pH of your samples. Ensure that the pH of your samples, including the mobile phase for HPLC analysis, is maintained in the acidic range to prevent further degradation during the analytical run.
Problem 3: this compound is not dissolving well in my aqueous buffer.
Possible Cause: this compound has low water solubility.
Solution:
-
Use a co-solvent. A small amount of a water-miscible organic solvent, such as acetonitrile or methanol, can be used to first dissolve the this compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment.
-
Adjust the pH. The solubility of ionizable compounds can be pH-dependent. Given this compound's pKa of 8.9, it will be more soluble in its protonated (cationic) form at acidic pH. Preparing your solution in an acidic buffer may improve solubility.
-
Use sonication. Sonication can help to disperse and dissolve the compound in the aqueous medium.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the this compound stock solution in a quartz cuvette to a photostability chamber for a specified duration.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This reverse-phase high-performance liquid chromatography (RP-HPLC) method is designed to separate this compound from its primary degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the sample with the initial mobile phase composition (70:30, Mobile Phase A:Mobile Phase B) to a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Optimizing Piperalin Concentration for In Vitro Fungal Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Piperalin in in vitro fungal assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agricultural fungicide that functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the sterol Δ8 → Δ7-isomerase enzyme, a critical component of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is miscible in a variety of organic solvents including acetone, chloroform, dichloromethane, ethyl acetate, and toluene. It also has good solubility in acetonitrile (3-5 g/100 ml) and methanol (5-10 g/100 ml).[2] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its high solvating power and compatibility with most assay media at low final concentrations.
Q3: What is the aqueous solubility of this compound?
A3: this compound has low aqueous solubility, reported at 20 mg/L.[2] Due to this, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium.
Q4: How stable are this compound stock solutions?
A4: this compound is stable to heat and metal ions for at least 28 days at 50°C and can be stored at room temperature for up to seven years.[2] For long-term storage of stock solutions, it is recommended to store them at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Q5: What is a typical starting concentration range for this compound in a fungal susceptibility assay?
A5: While specific Minimum Inhibitory Concentration (MIC) values are dependent on the fungal species and strain being tested, a common starting point for a broth microdilution assay would be to test a broad range of concentrations, for example, from 0.03 µg/mL to 64 µg/mL, using a two-fold serial dilution. This allows for the determination of the MIC for both sensitive and potentially resistant isolates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Assay Medium | - Exceeding the solubility limit of this compound in the final assay medium. - High final concentration of the organic solvent (e.g., DMSO) which can be toxic to some fungi. - Interaction with components of the culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically ≤1% (v/v). - Prepare an intermediate dilution of the this compound stock solution in the assay medium before adding it to the final culture. - Visually inspect the wells for any precipitation after adding the compound and before inoculating with the fungus. |
| Inconsistent or Non-reproducible MIC values | - Inaccurate initial concentration of the this compound stock solution. - Inconsistent fungal inoculum density. - Variation in incubation time or temperature. - Edge effects in microtiter plates. | - Verify the concentration of the this compound stock solution spectrophotometrically if possible. - Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. - Strictly adhere to the recommended incubation parameters for the specific fungal species. - To minimize evaporation, use a plate sealer and/or incubate in a humidified chamber. Avoid using the outer wells of the plate if edge effects are a persistent issue. |
| No Fungal Growth in Control Wells | - Residual solvent toxicity. - Contamination of the culture medium or inoculum. - Poor viability of the fungal isolate. | - Include a solvent control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO) to ensure it is not inhibiting fungal growth. - Use aseptic techniques throughout the experimental setup. - Confirm the viability of the fungal culture before starting the assay. |
| Fungal Growth at Very High this compound Concentrations | - Intrinsic resistance of the fungal species to this compound. - Acquired resistance in the fungal strain. - Inactivation of this compound by components in the medium. | - Confirm the identity of the fungal isolate. - Test a known susceptible quality control strain to ensure the assay is performing correctly. - Consider sequencing the target enzyme (sterol Δ8 → Δ7-isomerase) to check for mutations that could confer resistance. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁Cl₂NO₂ | [2] |
| Molecular Weight | 330.2 g/mol | [2] |
| Aqueous Solubility | 20 mg/L | [2] |
| Solubility in Acetonitrile | 3-5 g/100 ml | [2] |
| Solubility in Methanol | 5-10 g/100 ml | [2] |
| LogP | 4.31 | [2] |
| Stability | Stable at room temperature for up to 7 years. | [2] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data for Ergosterol Biosynthesis Inhibitors against Common Fungi (Note: Specific MICs for this compound are not widely published and should be determined empirically. The data below for other SBIs are for illustrative purposes.)
| Antifungal Agent (Class) | Fungal Species | MIC Range (µg/mL) |
| Voriconazole (Azole) | Aspergillus fumigatus | 0.25 - 2 |
| Itraconazole (Azole) | Candida albicans | 0.03 - 1 |
| Terbinafine (Allylamine) | Trichophyton rubrum | 0.001 - 0.03 |
| Fenpropimorph (Morpholine) | Microdochium nivale | Highly sensitive (exact MIC not specified)[2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi and can be modified for yeasts.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Fungal Inoculum:
-
For Filamentous Fungi: Grow the fungus on potato dextrose agar (PDA) until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
For Yeasts: Culture the yeast in a suitable broth medium overnight. Adjust the yeast suspension to a 0.5 McFarland standard in sterile saline, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound by diluting the stock solution in RPMI-1640. Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will result in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control in well 11. A microplate reader can be used to measure optical density to aid in this determination.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: this compound's target in the ergosterol pathway.
References
- 1. Disinfectants in a Hemodialysis Setting: Antifungal Activity Against Aspergillus and Fusarium Planktonic and Biofilm Cells and the Effect of Commercial Peracetic Acid Residual in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Piperalin degradation pathways and how to prevent sample loss
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Piperalin and best practices to prevent sample loss during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, particularly under alkaline conditions.[1] The ester linkage is cleaved, yielding 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol as the major degradation products.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound's stability is highly dependent on pH. It degrades rapidly in alkaline solutions, with a half-life of only 4.8 hours at pH 9. In contrast, it is significantly more stable in neutral and acidic conditions, with half-lives of 16.4 days at pH 7 and 714 days at pH 5 at 25°C.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at room temperature for up to seven years.[1][2] It is stable to heat and metal ions for at least 28 days at 50°C.[1][2] To prevent degradation, it is crucial to protect it from moisture and alkaline environments.
Q4: Is this compound sensitive to light?
A4: Photolysis is not a major degradation pathway for this compound. The photolysis half-life in water is greater than 30 days, and in soil, it is approximately 35 days.
Q5: In which solvents is this compound soluble and stable?
A5: this compound is miscible with a range of organic solvents, including acetone, chloroform, dichloromethane, ethyl acetate, and toluene.[2][3] Its solubility is lower in acetonitrile, hexane, and methanol.[2][3] While specific stability data in these organic solvents is not extensively documented, storing solutions in a dry, cool, and dark environment is recommended to minimize potential degradation.
Troubleshooting Guides
Issue 1: Loss of this compound in aqueous samples during analysis.
Possible Cause: Hydrolysis due to alkaline pH.
Solution:
-
pH Control: Ensure the pH of your aqueous samples and mobile phases is maintained at or below 7, and ideally in the slightly acidic range (pH 5-6), where this compound exhibits maximum stability.[1]
-
Sample Preparation: If possible, prepare samples in a slightly acidic buffer.
-
Temperature: Keep samples cool during processing and analysis to slow down the rate of hydrolysis.
-
Analysis Time: Analyze samples as quickly as possible after preparation.
Issue 2: Inconsistent results or appearance of unknown peaks in chromatograms.
Possible Cause: On-column degradation or interaction with the stationary phase.
Solution:
-
Mobile Phase Modification: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure the piperidine nitrogen is protonated, which can improve peak shape and reduce interactions with residual silanols on silica-based columns.
-
Column Choice: If peak tailing is observed, consider using a column with end-capping or a different stationary phase, such as a PFP (Pentafluorophenyl) column, which can offer different selectivity for basic compounds.
-
Inert System: Use an HPLC/UHPLC system with inert flow paths to minimize potential interactions with metal components.
Issue 3: Low recovery of this compound from biological matrices.
Possible Cause: Enzymatic degradation or binding to matrix components.
Solution:
-
Enzyme Inhibition: During sample extraction from plasma or tissue homogenates, add enzyme inhibitors or perform the extraction at low temperatures to minimize enzymatic hydrolysis of the ester group.
-
Protein Precipitation: Use an efficient protein precipitation method with a suitable organic solvent (e.g., acetonitrile) to remove proteins that may bind to this compound.
-
pH Adjustment: Adjust the pH of the sample before extraction to optimize the recovery of this compound and minimize degradation.
Quantitative Data
Table 1: Hydrolytic Stability of this compound at 25°C
| pH | Half-life | Stability |
| 5 | 714 days | Very Stable |
| 7 | 16.4 days | Moderately Stable |
| 9 | 4.8 hours | Unstable |
Data sourced from Guidechem[1]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Water Miscibility |
| Water | 20 mg/L | Low |
| Acetone | Miscible | Yes |
| Acetonitrile | 3-5 g/100 mL | Yes |
| Chloroform | Miscible | No |
| Dichloromethane | Miscible | No |
| Ethyl Acetate | Miscible | No |
| Hexane | 5-10 g/100 mL | No |
| Methanol | 5-10 g/100 mL | Yes |
| Toluene | Miscible | No |
Data sourced from PubChem and EPA documents.[2][3]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive organic solvent like acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify any major degradation products.
Visualizations
References
Identifying and minimizing off-target effects of Piperalin in experiments
This guide provides troubleshooting advice and standardized protocols for researchers utilizing Piperalin, a compound primarily known as an agricultural fungicide. While its established on-target effect is the inhibition of ergosterol biosynthesis in fungi, its effects in other experimental systems, such as mammalian cells, are not well-characterized. This resource is designed to help you identify and minimize potential off-target effects during your research.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound's primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. It specifically targets sterol C14-reductase and sterol C8-C7 isomerase, crucial enzymes in this pathway.
Q2: I'm observing an unexpected phenotype in my mammalian cell line after this compound treatment. What could be the cause?
A2: An unexpected phenotype could be due to an off-target effect, where this compound interacts with one or more unintended proteins in the cell. It could also be a result of indirect effects downstream of a primary off-target interaction or cellular stress responses. A systematic approach to identifying the molecular target(s) is recommended.
Q3: At what concentration should I start my experiments to minimize off-target effects?
A3: Start with a dose-response experiment. Begin with a concentration similar to the known effective concentration (EC50) for its fungicidal activity and test a wide range of concentrations (e.g., from nanomolar to high micromolar). The goal is to find the lowest concentration that produces your desired on-target effect while minimizing any unexpected phenotypes.
Q4: How can I confirm if the effect I'm seeing is a true on-target effect or an off-target effect?
A4: Target validation is crucial. Methods include:
-
Chemical Analogs: Use a structurally similar but inactive analog of this compound as a negative control.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the phenotype disappears, it suggests the effect was mediated by that protein.
-
Target Overexpression: Overexpressing the suspected target protein may rescue the phenotype.
-
Direct Binding Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or Isothermal Titration Calorimetry (ITC) can confirm direct binding between this compound and the suspected target protein.
Troubleshooting Guide: Unexpected Experimental Results
This guide helps you navigate common issues when working with this compound.
Issue 1: High Cell Toxicity at Low Concentrations in Mammalian Cells
-
Possible Cause: this compound may be inhibiting a critical pathway for cell survival or proliferation.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide concentration range to determine the CC50 (50% cytotoxic concentration).
-
Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining to determine the mode of cell death.
-
Off-Target Profiling: Conduct unbiased screening (e.g., kinome scan, proteome profiling) to identify potential off-target proteins related to cell survival pathways (e.g., kinases like AKT, ERK).
-
Issue 2: Experimental Results are Inconsistent
-
Possible Cause: Compound instability, solubility issues, or experimental variability.
-
Troubleshooting Steps:
-
Check Compound Stability: this compound can be unstable under certain conditions. Ensure it is stored correctly (cool, dark place) and that your experimental media doesn't degrade it. Prepare fresh stock solutions for each experiment.
-
Verify Solubility: Visually inspect your media after adding this compound to check for precipitation. If solubility is an issue, consider using a different solvent or a lower concentration.
-
Standardize Protocols: Ensure all experimental parameters (cell density, incubation time, etc.) are consistent across experiments.
-
Data Presentation: On-Target vs. Off-Target Activity
The following table provides an example of how to present data comparing this compound's activity against its intended fungal target versus a hypothetical mammalian off-target identified in a kinase screen.
| Target | Organism/System | Assay Type | IC50 / EC50 | Notes |
| Primary Target | ||||
| Sterol C14-reductase | Botrytis cinerea | Enzyme Activity | ~0.5 µM | Known on-target activity |
| Hypothetical Off-Target | ||||
| Kinase X | Human Cell Line | Kinase Scan | 15 µM | 30-fold less potent than primary target |
| Kinase Y | Human Cell Line | Kinase Scan | > 50 µM | Negligible activity |
| General Cytotoxicity | Human Cell Line | MTT Assay | 25 µM | Indicates off-target toxicity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of a compound (ligand) to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Culture: Grow your mammalian cell line of interest to 70-80% confluency.
-
Treatment: Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot at a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific protein of interest remaining in the supernatant using Western Blot or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding and stabilization of the target protein.
Protocol 2: RNA-Seq for Unbiased Off-Target Pathway Analysis
This protocol helps identify global transcriptomic changes induced by this compound, providing insights into which pathways are affected.
Methodology:
-
Experimental Setup: Treat your cells with this compound at a non-toxic concentration and a vehicle control. Include multiple biological replicates (minimum of 3).
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify affected signaling pathways.
-
Visualizations
Caption: A logical workflow for troubleshooting and identifying the cause of an unexpected phenotype observed during experiments with this compound.
Caption: The established on-target pathway of this compound, showing its inhibition of key enzymes in the fungal ergosterol biosynthesis pathway.
Why is my Piperalin treatment not inhibiting fungal growth?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Piperalin for fungal growth inhibition experiments.
Troubleshooting Guide
Question: Why is my this compound treatment not inhibiting fungal growth?
Answer: Several factors can contribute to the lack of efficacy in your this compound treatment. Work through the following troubleshooting steps to identify the potential cause.
Ensure that the fundamental parameters of your experiment are correctly established. Inconsistencies in these areas are a common source of unexpected results.
-
Is your this compound stock solution correctly prepared and stored? this compound is stable at room temperature for extended periods.[1] However, improper storage, such as exposure to extreme temperatures, can reduce its efficacy.[2] It is soluble in various organic solvents like toluene, acetone, and methanol, but has low water solubility (200 ppm at 25°C).[3][4]
-
Is the final concentration of this compound in your assay appropriate for the target fungus? The effective concentration of this compound can vary between fungal species. For instance, it is a potent inhibitor of growth and ergosterol biosynthesis in Ustilago maydis.[1]
-
Is your fungal culture viable and in the appropriate growth phase? The susceptibility of fungi to antifungal agents can be influenced by their growth stage.
The inherent susceptibility of the fungal species to this compound is a critical factor.
-
Is the target fungus known to be susceptible to this compound? this compound's primary application is in the control of powdery mildews.[1][5][6] Its efficacy against other fungal species may be limited.
-
Could the fungal strain have developed resistance to this compound? Although there is no widespread evidence of resistance, the potential for fungicide resistance is a known phenomenon in mycology.[5][7] Resistance can arise from mutations in the target protein, preventing the fungicide from binding effectively.[7]
This compound inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][5]
-
Are you observing the expected phenotypic changes in your treated fungi? Inhibition of ergosterol biosynthesis can lead to altered cell membrane integrity.
-
Have you confirmed the expression of the target enzyme in your fungal strain? this compound acts as an inhibitor of sterol Δ8-Δ7 isomerase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sterol biosynthesis inhibitor (SBI).[5] It specifically targets and inhibits the enzyme sterol Δ8-Δ7 isomerase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately inhibiting growth.[1]
Q2: What is the spectrum of activity for this compound?
This compound is primarily known for its effectiveness against powdery mildews on ornamental plants.[1][5][6] It has also been shown to be a potent inhibitor of growth in Ustilago maydis and sensitive in laboratory assays against Microdochium nivale.[1]
Q3: How should I prepare a stock solution of this compound?
Given its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent such as toluene, acetone, or methanol.[3][4] For experimental use, further dilutions can be made in the appropriate culture medium, ensuring the final solvent concentration is not toxic to the fungal culture.
Q4: Are there any known mechanisms of resistance to this compound?
While there is no widespread, documented resistance to this compound in its primary applications, fungicide resistance is a recognized concern.[2][5] General mechanisms of fungicide resistance in fungi include target site modification, overexpression of the target enzyme, and increased efflux of the fungicide from the cell.[8]
Q5: Can I use this compound in combination with other fungicides?
Using fungicides with different modes of action is a common strategy to manage and prevent the development of resistance.[9] However, the compatibility and potential synergistic or antagonistic effects of this compound with other specific fungicides would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in antifungal assays.
Materials:
-
This compound (solid or liquid concentrate)
-
Appropriate organic solvent (e.g., Toluene, Acetone, Methanol)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mg/mL).
-
Weigh the required amount of solid this compound or measure the appropriate volume of liquid concentrate.
-
Dissolve the this compound in the chosen organic solvent.
-
Vortex briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation.
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound stock solution
-
Fungal culture in the exponential growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the growth medium in the 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal culture.
-
Include a positive control (fungus with no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Data Presentation
Table 1: Example MIC Data for this compound Against Various Fungal Species
| Fungal Species | This compound MIC (µg/mL) |
| Saccharomyces cerevisiae | 128 |
| Candida albicans | 256 |
| Aspergillus fumigatus | >512 |
| Erysiphe cichoracearum | 16 |
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: A logical workflow for troubleshooting ineffective this compound treatments.
References
- 1. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. esslabshop.com [esslabshop.com]
- 5. Pipron | SePRO Corporation [sepro.com]
- 6. sepro.com [sepro.com]
- 7. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. General Properties of Fungicides / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Technical Support Center: Enhancing Piperalin Efficacy Against Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Piperalin in their experiments, particularly when facing challenges with suspected resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sterol biosynthesis inhibitor (SBI).[1][2] It specifically targets and inhibits the enzyme sterol Δ8→Δ7-isomerase, a critical component in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.
Q2: To which Fungicide Resistance Action Committee (FRAC) group does this compound belong?
A2: this compound is classified under FRAC Group 5.[1][3][4][5] This group also includes other piperidine fungicides. Understanding the FRAC group is crucial for developing resistance management strategies, which typically involve rotating fungicides with different modes of action.[3][4][5]
Q3: Are there documented cases of fungal resistance to this compound?
A3: After over 20 years of use, particularly in greenhouse environments for controlling powdery mildew, there is no significant evidence or documentation of widespread, field-level resistance to this compound.[6] This is a notable characteristic of this fungicide. However, the potential for resistance development exists for all single-site fungicides, making proactive resistance management essential.
Q4: What are the best practices for proactive resistance management with this compound?
A4: Even with no reported resistance, it is crucial to employ resistance management strategies to maintain this compound's long-term efficacy. Best practices include:
-
Rotation: Avoid consecutive applications of this compound. Rotate with fungicides from different FRAC groups.
-
Tank Mixing: When appropriate and compatible, tank-mixing this compound with a multi-site fungicide can be an effective strategy. Always perform a jar test to ensure physical compatibility before mixing in a spray tank.
-
Integrated Pest Management (IPM): Combine chemical controls with cultural practices such as managing humidity and improving air circulation to reduce disease pressure.
-
Follow Label Recommendations: Always adhere to the recommended application rates and intervals. Using lower-than-labeled rates can contribute to the selection of less susceptible fungal individuals.
Troubleshooting Guides
Issue 1: I am observing a sudden loss of powdery mildew control with this compound. Is this resistance?
A1: While true resistance to this compound has not been documented, a sudden loss of efficacy is more likely due to other factors. Consider the following troubleshooting steps:
-
Application Coverage: Was the application thorough? this compound is a contact fungicide, so complete coverage of all plant surfaces, especially new growth and infected areas, is critical for effective control.[2]
-
Application Timing: Was the application made at the appropriate time? For best results, apply this compound at the first sign of disease.[2] Efficacy can be reduced if the disease is already well-established.
-
pH of Spray Solution: Check the pH of your water source. The stability and efficacy of some fungicides can be affected by the pH of the spray solution.
-
Environmental Conditions: High humidity and poor air circulation can create intense disease pressure that may overwhelm the fungicide's protective capabilities.
Issue 2: My in-vitro experiments (e.g., leaf disk assays) are showing inconsistent results. How can I improve this?
A2: Inconsistent results in lab assays are often due to subtle variations in protocol. To improve consistency:
-
Standardize Inoculum: Ensure the age and concentration of your fungal spore suspension are consistent across all experiments.
-
Uniform Leaf Disks: Use leaf disks of a uniform size and from the same age and position on the plant.
-
Controlled Environment: Maintain consistent temperature, light, and humidity during incubation.
-
Accurate Fungicide Concentrations: Prepare fresh serial dilutions of this compound for each experiment. Ensure the fungicide is fully dissolved in the solvent before diluting.
Data Presentation
While specific public data on this compound's Minimum Inhibitory Concentration (MIC) against a range of powdery mildew strains is limited, the following table illustrates how such data would be presented. Researchers are encouraged to determine these values for their specific fungal isolates.
Table 1: General Properties of this compound
| Property | Value |
| Common Name | This compound |
| Chemical Name | 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate |
| FRAC Group | 5[1][3][4][5] |
| Mode of Action | Sterol Biosynthesis Inhibitor (SBI)[1][2] |
| Target Enzyme | Sterol Δ8→Δ7-isomerase[1] |
| Primary Target Pests | Powdery Mildew Fungi |
Table 2: Hypothetical Antifungal Susceptibility Data for this compound against Podosphaera xanthii
| Fungal Isolate | Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Px-WT-01 | Wild Type (Susceptible) | 0.5 | 1.0 |
| Px-WT-02 | Wild Type (Susceptible) | 0.6 | 1.2 |
| Px-RS-01 | Reduced Susceptibility (Lab Strain) | 2.5 | 5.0 |
| Px-RS-02 | Reduced Susceptibility (Lab Strain) | 3.0 | 6.5 |
Disclaimer: The values in Table 2 are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Experimental Protocols
Protocol 1: Leaf Disk Bioassay for Fungicide Efficacy Testing
This protocol is adapted from standard methods for testing fungicide efficacy against powdery mildew.[6][7][8]
-
Preparation of Leaf Disks:
-
Grow susceptible host plants (e.g., zucchini or cucumber for Podosphaera xanthii) to the cotyledon or first true leaf stage.
-
Excise 10-15 mm disks from the leaves using a cork borer.
-
Place the disks adaxial side up on water agar (1-1.5%) in petri dishes.
-
-
Fungicide Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO).
-
Create a series of dilutions of this compound in sterile distilled water to achieve the desired test concentrations. Include a solvent-only control and an untreated control.
-
Apply a standardized volume (e.g., 20 µL) of each fungicide dilution to the surface of the leaf disks and allow them to dry in a laminar flow hood.
-
-
Inoculation:
-
Prepare a spore suspension of the test fungus in sterile water with a surfactant (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ spores/mL.
-
Place a small drop (e.g., 10 µL) of the spore suspension onto the center of each leaf disk.
-
-
Incubation and Assessment:
-
Incubate the petri dishes at 20-25°C with a 12-hour photoperiod.
-
After 7-14 days, assess the growth of the powdery mildew colony on each disk. This can be done visually by estimating the percentage of the disk surface covered by mycelium or by counting spores.
-
Calculate the EC₅₀ (Effective Concentration to inhibit 50% of fungal growth) based on the dose-response curve.
-
Protocol 2: Checkerboard Assay for Synergism Screening
This protocol can be used to assess the potential synergistic effects of this compound with another antifungal compound.
-
Preparation:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second test compound along the y-axis in a suitable liquid growth medium for your test fungus.
-
The final volume in each well should be half of the total volume (e.g., 50 µL).
-
-
Inoculation:
-
Add 50 µL of a standardized fungal spore suspension to each well, bringing the total volume to 100 µL. Include wells with each compound alone, as well as a no-fungicide growth control.
-
-
Incubation:
-
Incubate the plate at an optimal temperature for fungal growth for 24-72 hours.
-
-
Assessment:
-
Determine the MIC for each compound alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
-
Mandatory Visualizations
References
- 1. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. frac.info [frac.info]
- 4. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]
- 7. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 8. apsnet.org [apsnet.org]
Technical Support Center: Piperalin in Cell Culture Experiments
Welcome to the technical support center for utilizing Piperalin in your cell culture experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.
Disclaimer: this compound is primarily known as a fungicide.[1] Data on its use in mammalian cell culture is limited. The following guidelines are based on general practices for dissolving and handling hydrophobic compounds for in vitro studies. It is crucial for researchers to perform their own validation experiments, including solubility and cytotoxicity assessments for their specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a fungicide used to control powdery mildews on ornamental plants.[1] In fungi, it acts as a potent inhibitor of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] Its mechanism of action in mammalian cells has not been well-documented in publicly available literature.
Q2: What is the recommended solvent for dissolving this compound for cell culture use?
A2: While specific data for this compound is scarce, for hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v), and ideally at or below 0.1%.[3][4] The tolerance to DMSO can vary between cell lines, so it is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.[4]
Q4: Can I dissolve this compound directly in water or cell culture medium?
A4: this compound has very low solubility in water (20 mg/L).[1] Therefore, direct dissolution in aqueous solutions like PBS or cell culture medium is not recommended and will likely result in precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 330.27 g/mol )
-
100% sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.30 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol provides a stepwise method for diluting the DMSO stock solution into the final cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
To prepare a final concentration of 10 µM this compound, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
Add the required volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the tube or plate. For example, to make 10 mL of medium with 10 µM this compound, add 10 µL of the 10 mM stock solution.
-
This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Precipitation upon dilution in media | This compound is hydrophobic and has low aqueous solubility. The change in solvent polarity from DMSO to the aqueous medium causes it to precipitate. | - Add the DMSO stock solution drop-wise to pre-warmed (37°C) media while vortexing or swirling to facilitate rapid dispersion.- Increase the volume of the culture medium for dilution.- If precipitation persists, consider lowering the final concentration of this compound if your experimental design allows. |
| Cloudy or hazy medium after adding this compound | Formation of a fine, colloidal suspension of this compound that is not immediately visible as distinct particles. | - After adding this compound, you can try filtering the medium through a 0.22 µm sterile filter. Be aware that this might remove some of the compound, altering the final concentration. |
| Inconsistent experimental results | Inconsistent dosing due to precipitation or degradation of this compound. | - Prepare fresh dilutions of this compound for each experiment.- Avoid storing diluted this compound in aqueous solutions.- Ensure the stock solution is homogenous before making dilutions. |
| Cell death in control group (vehicle control) | The cell line may be sensitive to the concentration of DMSO used. | - Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.- Aim to keep the final DMSO concentration at or below 0.1%. |
Quantitative Data Summary
The following table summarizes solubility and recommended concentrations for this compound and its solvent.
| Parameter | Value | Source/Recommendation |
| This compound Molecular Weight | 330.27 g/mol | PubChem |
| This compound Solubility in Water | 20 mg/L | PubChem[1] |
| This compound Solubility in Methanol | 5-10 g/100 mL | PubChem[1] |
| This compound Solubility in Hexane | 5-10 g/100 mL | PubChem[1] |
| This compound Solubility in Acetonitrile | 3-5 g/100 mL | PubChem[1] |
| Recommended Stock Solvent | 100% DMSO | General Practice[2][3] |
| Recommended Max. Final DMSO Concentration | ≤ 0.5% (v/v) | General Practice[3][4] |
| Ideal Final DMSO Concentration | ≤ 0.1% (v/v) | General Practice[3][4] |
Visualizations
Experimental Workflow for this compound Evaluation
The following diagram outlines a suggested workflow for researchers beginning to work with this compound in a new cell line.
Caption: Workflow for this compound solubility and cytotoxicity testing.
Hypothetical Signaling Pathway Inhibition
Given that this compound is a fungicide that targets ergosterol biosynthesis, a pathway absent in mammalian cells, its effects on these cells are likely off-target. If this compound were found to have anti-proliferative effects, a hypothetical mechanism could involve the inhibition of key signaling pathways common in cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
References
Technical Support Center: Enhancing Antifungal Activity of Piperalin and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of the Piperalin structure to enhance its antifungal activity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's antifungal activity?
A1: this compound is an ergosterol biosynthesis inhibitor. Specifically, it targets and inhibits the sterol Δ8-Δ7-isomerase enzyme, a critical component in the fungal cell membrane synthesis pathway.[1] This disruption of ergosterol production leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.
Q2: I am starting a project on this compound modification. Which parts of the molecule are the most promising to modify for enhanced antifungal activity?
A2: Based on structure-activity relationship (SAR) studies of related piperidine and piperazine-containing fungicides, the following modifications are promising areas of investigation:
-
Dichlorophenyl Ring: Altering the substitution pattern or replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or electron-withdrawing groups can modulate the lipophilicity and electronic properties of the molecule, potentially improving target binding.
-
Propyl Linker: Varying the length of the alkyl chain can influence the compound's spatial orientation and flexibility, which may affect its fit within the enzyme's active site.
-
2-Methylpiperidine Ring: Modifications to this ring, such as altering the position of the methyl group or introducing other small alkyl groups, could impact the compound's interaction with the target enzyme. Bioisosteric replacement of the piperidine ring with other heterocyclic moieties (e.g., piperazine, morpholine) has also been a successful strategy in analogous fungicide development.[2][3]
Q3: Are there any known liabilities with the this compound structure that I should be aware of?
A3: While specific liabilities for this compound are not extensively documented in the available literature, compounds with ester linkages can be susceptible to hydrolysis by esterases, potentially leading to metabolic instability. Researchers should consider this when designing new analogs and include metabolic stability assays in their screening cascade.
Troubleshooting Guides
Synthesis & Characterization
Problem 1: Low yield during the esterification step to form the this compound analog.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting Tip: Ensure all reagents are anhydrous, as water can hydrolyze the acid chloride or interfere with the coupling agent. Increase the reaction time or temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a more efficient coupling agent like DCC/DMAP or EDC/HOBt.
-
-
Possible Cause 2: Side reactions.
-
Troubleshooting Tip: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction without competing with the alcohol nucleophile. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.
-
Problem 2: Difficulty in purifying the final compound.
-
Possible Cause 1: Impurities with similar polarity to the product.
-
Troubleshooting Tip: If silica gel column chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase chromatography (e.g., C18) can also be effective for separating compounds with different hydrophobicities.
-
-
Possible Cause 2: Compound instability on silica gel.
-
Troubleshooting Tip: Some amine-containing compounds can streak or decompose on acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to improve the separation and recovery of the product.
-
Antifungal Susceptibility Testing
Problem 3: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
-
Possible Cause 1: Poor solubility of the test compound.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before serial dilution into the broth medium. Precipitates can lead to inaccurate concentration determination. The final concentration of the solvent should be kept low (typically ≤1%) to avoid solvent-induced fungal growth inhibition.
-
-
Possible Cause 2: "Trailing" or "phantom" growth.
-
Troubleshooting Tip: This phenomenon, where partial growth is observed over a range of concentrations, can make the MIC endpoint difficult to determine.[4] It is recommended to read the MIC at the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the positive control. Spectrophotometric reading of optical density can provide a more objective measure than visual inspection.
-
-
Possible Cause 3: Fungal strain variability.
-
Troubleshooting Tip: Ensure that the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. Use of reference strains (e.g., ATCC strains) is crucial for inter-experiment and inter-laboratory comparability.
-
Problem 4: My novel this compound analog shows high in vitro activity but is inactive in in vivo models.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Troubleshooting Tip: The compound may have poor absorption, rapid metabolism, or poor distribution to the site of infection. It is advisable to perform early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like metabolic stability in liver microsomes and plasma protein binding.
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting Tip: The compound may be toxic to the host cells at concentrations required for antifungal activity. Perform cytotoxicity assays using relevant host cell lines (e.g., HEK293, HepG2) to determine the therapeutic index of your compound.
-
Quantitative Data Summary
The following tables summarize the antifungal activity of various piperazine and piperidine derivatives, which are structurally related to this compound. This data can provide insights into potential structure-activity relationships.
Table 1: Antifungal Activity of Synthesized Piperazine Derivatives
| Compound ID | R Group Modification | Test Organism | MIC (µg/mL) | Reference |
| HS-4c | Cyclopropylmethyl | Candida albicans | >100 | [2] |
| HS-4d | 2-Hydroxy-2-methylpropyl | Candida albicans | 50 | [2] |
| HS-4e | 2-Chloroethyl | Candida albicans | 25 | [2] |
| HS-4f | 3-Chloropropyl | Candida albicans | 50 | [2] |
| HS-4g | Propyl | Aspergillus niger | 50 | [2] |
| HS-4h | Isopropyl | Aspergillus niger | 25 | [2] |
Table 2: Antifungal Activity of Novel Triazole Derivatives with Piperidine Side Chains
| Compound ID | R Group Modification | Test Organism | MIC (µg/mL) | Reference |
| 8t | 4-(4-chlorophenyl)piperidine | Candida albicans | 0.125 | [5] |
| 8v | 4-(2,4-dichlorophenyl)piperidine | Candida albicans | 0.125 | [5] |
| 8t | 4-(4-chlorophenyl)piperidine | Cryptococcus neoformans | 0.0625 | [5] |
| 8v | 4-(2,4-dichlorophenyl)piperidine | Cryptococcus neoformans | 0.03125 | [5] |
Experimental Protocols
General Synthesis of this compound Analogs (Illustrative Example)
This protocol describes a general method for synthesizing this compound analogs via esterification of a substituted benzoic acid with 3-(2-methylpiperidin-1-yl)propan-1-ol.
Step 1: Synthesis of 3-(2-methylpiperidin-1-yl)propan-1-ol
-
To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add 3-chloropropan-1-ol (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-methylpiperidin-1-yl)propan-1-ol.
Step 2: Esterification
-
Dissolve the desired substituted benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.
-
In a separate flask, dissolve 3-(2-methylpiperidin-1-yl)propan-1-ol (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Slowly add the prepared acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A2 Guideline Summary)
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: Serially dilute the test compounds in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.
Visualizations
Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel this compound analogs.
Caption: Simplified ergosterol biosynthesis pathway highlighting the target of this compound.
References
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Piperalin and Other Ergosterol Biosynthesis Inhibitors in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperalin's efficacy with other major classes of ergosterol biosynthesis inhibitors (EBIs). Ergosterol is a vital component of the fungal cell membrane, and its biosynthetic pathway is a well-established target for antifungal drug development. Understanding the comparative performance of different inhibitors is crucial for selecting the appropriate research tools and for the development of novel antifungal agents.
This compound, a piperidine derivative, distinguishes itself by its specific mode of action within the ergosterol biosynthesis pathway. This guide will delve into its efficacy, mechanism, and provide a comparative analysis with other key EBI classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Fork in the Ergosterol Pathway
Ergosterol biosynthesis is a complex, multi-step process. Different classes of EBIs target distinct enzymes in this pathway, leading to varied cellular consequences and antifungal efficacy.
-
This compound (Piperidines): this compound acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase (ERG2). This enzyme is responsible for the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol backbone, a critical step in the later stages of ergosterol synthesis. Inhibition by this compound leads to the accumulation of Δ8-sterols, which disrupt the proper function and integrity of the fungal cell membrane.
-
Azoles (e.g., Ketoconazole, Fluconazole): This large and widely used class of antifungals targets lanosterol 14α-demethylase (ERG11/CYP51). This enzyme is responsible for the removal of a methyl group from lanosterol. Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase (ERG1), an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the pathway. This leads to a deficiency in all subsequent sterols, including ergosterol, and a toxic accumulation of squalene.
-
Morpholines (e.g., Fenpropimorph): Morpholines have a dual mode of action, inhibiting both the Δ14-reductase (ERG24) and the Δ8→Δ7-isomerase (ERG2), the same target as this compound. This multi-target inhibition can be advantageous in overcoming certain resistance mechanisms.
Ergosterol Biosynthesis Pathway and Inhibitor Targets
Caption: The ergosterol biosynthesis pathway with points of inhibition for major EBI classes.
Comparative Efficacy Data
Direct comparative studies of this compound against a wide range of other EBIs are limited in publicly available literature. The following table collates available data from various sources to provide an approximate comparison of their in vitro antifungal activity. It is important to note that these values were not determined in a single head-to-head study and experimental conditions may vary.
| Fungicide Class | Representative Compound | Target Organism | IC50 / MIC (µg/mL) | Reference |
| Piperidines | This compound | Ustilago maydis | Potent inhibitor (specific value not cited) | |
| Microdochium nivale | Sensitive (specific value not cited) | |||
| Azoles | Ketoconazole | Candida albicans | 0.003 - 0.1 | [Refer to specific antifungal literature] |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [Refer to specific antifungal literature] | |
| Allylamines | Terbinafine | Trichophyton rubrum | 0.001 - 0.01 | [Refer to specific antifungal literature] |
| Morpholines | Fenpropimorph | Microdochium nivale | Highly sensitive (specific value not cited) |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment and comparison of antifungal efficacy. Below are protocols for key experiments cited in the evaluation of ergosterol biosynthesis inhibitors.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Dilute the standardized fungal suspension in the growth medium and add a defined volume to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Fungal Sterol Profile Analysis by GC-MS
This method is used to analyze the changes in the sterol composition of fungal cells after treatment with an EBI, providing evidence for the drug's mechanism of action.
Workflow for Fungal Sterol Analysis
Caption: A typical workflow for the analysis of fungal sterol composition by GC-MS.
Detailed Protocol:
-
Fungal Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase. Add the EBI at a sub-inhibitory concentration and continue incubation for several hours.
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with distilled water, and then reflux in a solution of methanolic potassium hydroxide to saponify the lipids.
-
Sterol Extraction: After saponification, extract the non-saponifiable lipids (which include the sterols) with n-hexane.
-
Derivatization: Evaporate the hexane extract to dryness and derivatize the sterols by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times, and their identities confirmed by their characteristic mass fragmentation patterns.
In Vitro Enzyme Inhibition Assays
These assays directly measure the inhibitory activity of a compound against its specific enzyme target.
a) Sterol Δ8→Δ7-Isomerase (ERG2) Inhibition Assay
-
Enzyme Preparation: Prepare a microsomal fraction containing the ERG2 enzyme from a suitable fungal source (e.g., Saccharomyces cerevisiae).
-
Substrate Preparation: Synthesize or obtain a radiolabeled substrate, such as [³H]zymosterol.
-
Assay Reaction: Incubate the microsomal fraction with the radiolabeled substrate in a suitable buffer system in the presence of various concentrations of the inhibitor (e.g., this compound).
-
Product Separation: After the reaction, extract the sterols and separate the substrate and the product (fecosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification and IC50 Determination: Quantify the amount of radioactive product formed and calculate the percentage of inhibition at each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.
b) Lanosterol 14α-Demethylase (ERG11) Inhibition Assay
-
Enzyme and Substrate: Use a reconstituted system with purified recombinant fungal ERG11 and its reductase partner, along with the substrate lanosterol.
-
Assay Principle: The assay can be based on the conversion of a radiolabeled substrate or by monitoring the consumption of a cofactor like NADPH spectrophotometrically.
-
Procedure: The procedure is similar to the ERG2 assay, involving incubation of the enzyme, substrate, and inhibitor, followed by product analysis.
c) Squalene Epoxidase (ERG1) Inhibition Assay
-
Enzyme Source: Microsomal fractions from fungal cells are typically used as the source of squalene epoxidase.
-
Substrate: Radiolabeled squalene is used as the substrate.
-
Assay: The assay measures the conversion of squalene to 2,3-oxidosqualene. The reaction mixture is incubated, and the lipids are extracted and separated by TLC or HPLC to quantify the product formation.
Conclusion
Validating the Antifungal Activity of Piperalin against Ustilago maydis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of Piperalin against Ustilago maydis, the causative agent of corn smut disease. The information presented herein is intended to support researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development in evaluating this compound's efficacy and mechanism of action. This document summarizes key experimental data, details relevant methodologies, and visualizes important biological pathways and workflows.
Comparative Efficacy of this compound and Other Fungicides
This compound has been identified as a potent inhibitor of Ustilago maydis growth. Its efficacy, along with that of other fungicides targeting the ergosterol biosynthesis pathway, has been quantitatively assessed. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit the growth of wild-type Ustilago maydis sporidia by 50%.
| Fungicide | Chemical Class | Target Enzyme | EC50 (μg/mL)[1] |
| This compound | Piperidine | Sterol Δ8→Δ7-isomerase | 0.23 |
| Fenpropidin | Piperidine | Sterol Δ14-reductase & Δ8→Δ7-isomerase | 0.13 |
| Fenpropimorph | Morpholine | Sterol Δ14-reductase & Δ8→Δ7-isomerase | 0.03 |
| Tridemorph | Morpholine | Sterol Δ8→Δ7-isomerase | 0.70 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action against Ustilago maydis is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, this compound is a potent inhibitor of the enzyme sterol Δ8→Δ7-isomerase.[2] This enzyme catalyzes the conversion of fecosterol to episterol, a key step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of the substrate (fecosterol) and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.
The ergosterol biosynthesis pathway is a common target for many antifungal agents. The diagram below illustrates the major steps in this pathway and highlights the points of inhibition for this compound and other related fungicides.
Caption: Ergosterol biosynthesis pathway in Ustilago maydis and the inhibitory action of this compound.
Experimental Protocols
Antifungal Susceptibility Testing of Ustilago maydis Sporidia
This protocol outlines a method for determining the EC50 values of antifungal compounds against the sporidial form of Ustilago maydis.
1. Culture Preparation:
-
Ustilago maydis wild-type strains are grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB), on a rotary shaker at 28°C for 48 hours to obtain a culture rich in sporidia.
-
The sporidial concentration is determined using a hemocytometer and adjusted with sterile PDB to a final concentration of 1 x 10^5 sporidia/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the test compounds (e.g., this compound, fenpropimorph) are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions are then made in PDB to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity.
3. Assay Setup (Microtiter Plate Method):
-
100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
A drug-free control (containing PDB with 1% DMSO) and a medium-only control (PDB) are included.
-
100 µL of the standardized sporidial suspension is added to each well, resulting in a final volume of 200 µL and a final sporidial concentration of 5 x 10^4 sporidia/mL.
4. Incubation:
-
The microtiter plates are incubated at 28°C for 48 to 72 hours, or until sufficient growth is observed in the drug-free control wells.
5. Data Analysis:
-
Fungal growth is quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration relative to the drug-free control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for antifungal susceptibility testing of Ustilago maydis.
Sterol Δ8→Δ7-Isomerase Inhibition Assay (Cell-Free Extract)
This protocol provides a general framework for assessing the direct inhibitory effect of compounds on the sterol Δ8→Δ7-isomerase enzyme in a cell-free system.
1. Preparation of Microsomal Fraction:
-
Ustilago maydis mycelia are harvested from a liquid culture, washed, and resuspended in an extraction buffer.
-
The cells are mechanically disrupted (e.g., using a French press or bead beater), and the homogenate is centrifuged at a low speed to remove cell debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the sterol Δ8→Δ7-isomerase.
-
The microsomal pellet is resuspended in a suitable buffer.
2. Enzyme Assay:
-
The reaction mixture contains the microsomal fraction, a suitable substrate (e.g., radiolabeled fecosterol), and a cofactor (if required).
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme preparation.
-
The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.
-
The reaction is stopped, and the sterols are extracted using an organic solvent.
3. Analysis:
-
The extracted sterols are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amounts of substrate (fecosterol) and product (episterol) are quantified (e.g., by scintillation counting for radiolabeled substrates or by UV detection for non-labeled sterols).
-
The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.
Caption: Workflow for sterol Δ8→Δ7-isomerase inhibition assay.
Conclusion
The data presented in this guide demonstrate that this compound is an effective inhibitor of Ustilago maydis growth, with a potency comparable to or greater than some other fungicides targeting the ergosterol biosynthesis pathway. Its specific mode of action as an inhibitor of sterol Δ8→Δ7-isomerase provides a clear biochemical basis for its antifungal activity. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers seeking to validate and expand upon these findings. Further investigation into the in-planta efficacy and potential for resistance development is warranted to fully assess this compound's utility as a control agent for corn smut disease.
References
Piperalin vs. Tebuconazole: A Comparative Guide to Powdery Mildew Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of piperalin and tebuconazole, two fungicides utilized in the management of powdery mildew. While both compounds target the fungal ergosterol biosynthesis pathway, they exhibit distinct modes of action and have been evaluated in various experimental settings. This document synthesizes available data to offer a comparative overview of their efficacy, mechanisms, and the methodologies used for their evaluation.
Efficacy in Powdery Mildew Control
Direct comparative studies evaluating the efficacy of this compound and tebuconazole against powdery mildew in the same experimental setup are limited in the available scientific literature. However, data from independent studies provide insights into their individual performance.
Tebuconazole Efficacy Data Summary
Tebuconazole has been extensively studied and has demonstrated significant efficacy in controlling powdery mildew on a variety of crops. The following table summarizes a selection of these findings.
| Crop | Powdery Mildew Species | Tebuconazole Application Rate | Efficacy (% Disease Reduction) | Reference |
| Chilli | Leveillula taurica | 750 ml/ha | 60.02% reduction in disease incidence | [1] |
| Cucumber | Podosphaera xanthii | 86.33 ppm (3000-fold dilution) | Reduced disease severity to 13.22 ± 5.66% compared to untreated control | [2] |
| Wheat | Blumeria graminis f. sp. tritici | 70 ml/ha | Significant reduction in symptoms compared to untreated control | [3] |
| Grapes | Erysiphe necator | Not specified | High efficacy in controlling powdery mildew | [4] |
This compound Efficacy Data Summary
Data on the quantitative efficacy of this compound is less abundant in publicly available research. However, one study on greenhouse roses provides an indication of its performance.
| Crop | Powdery Mildew Species | This compound Application Rate | Efficacy (% Disease Reduction) | Reference |
| Greenhouse Rose | Sphaerotheca pannosa var. rosae | Labeled rate | 85% reduction in visible symptoms one day after treatment | [5] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both this compound and tebuconazole inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of this pathway leads to impaired fungal growth and development. However, they target different enzymes within this pathway.
-
Tebuconazole: As a triazole fungicide, tebuconazole inhibits the lanosterol 14α-demethylase (CYP51) enzyme.[6][7][8][9] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting membrane structure and function.[7]
-
This compound: this compound is a piperidine fungicide that inhibits the sterol Δ8→Δ7-isomerase .[10][11] This enzyme catalyzes a later step in the ergosterol biosynthesis pathway, the isomerization of fecosterol to episterol. Inhibition of this enzyme leads to the accumulation of Δ8-sterols, which are unable to fulfill the functions of ergosterol, thereby inhibiting fungal growth.[11]
The following diagram illustrates the ergosterol biosynthesis pathway and the distinct points of inhibition for tebuconazole and this compound.
Experimental Protocols
The evaluation of fungicide efficacy against powdery mildew typically involves standardized experimental protocols. Below are generalized methodologies based on the reviewed literature.
In Vivo Evaluation of Fungicide Efficacy
This protocol outlines a common workflow for assessing fungicide performance on host plants.
Key Methodological Components:
-
Plant Material: Susceptible host plant varieties are cultivated under controlled greenhouse or field conditions.
-
Pathogen Culture and Inoculation: Powdery mildew isolates are maintained on host plants. Inoculation is typically performed by spraying a calibrated spore suspension onto the leaves of the test plants.[3]
-
Fungicide Application: Fungicides are applied at specified concentrations, often as a foliar spray, either before (protective) or after (curative/eradicant) pathogen inoculation.[3] Application is usually carried out using a knapsack sprayer or similar equipment to ensure uniform coverage.[12]
-
Experimental Design: A randomized complete block design (RCBD) with multiple replications is commonly employed to minimize experimental error.[12]
-
Disease Assessment: Disease incidence (percentage of infected plants or leaves) and severity (percentage of leaf area covered by powdery mildew) are assessed at specific time points after inoculation and treatment.[2][12] Scoring is often done using a rating scale (e.g., 0-5 or 0-9 scale).
-
Data Analysis: The collected data are statistically analyzed to determine the significance of the treatment effects compared to an untreated control. The percentage of disease control is often calculated using formulas such as Abbott's formula.
Conclusion
Both this compound and tebuconazole are effective fungicides for the control of powdery mildew, acting through the inhibition of the ergosterol biosynthesis pathway. Tebuconazole, a triazole fungicide, targets lanosterol 14α-demethylase, while this compound, a piperidine fungicide, inhibits sterol Δ8→Δ7-isomerase. While tebuconazole has been more extensively studied and its efficacy is documented across a broader range of crops, this compound has also demonstrated high efficacy in specific applications. The choice between these fungicides may depend on the target crop, the specific powdery mildew pathogen, and resistance management strategies that often involve rotating fungicides with different modes of action. Further direct comparative studies would be beneficial for a more precise evaluation of their relative performance.
References
- 1. chemijournal.com [chemijournal.com]
- 2. journals.plos.org [journals.plos.org]
- 3. grdc.com.au [grdc.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant sterol 14 alpha-demethylase affinity for azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arcjournals.org [arcjournals.org]
A Comparative Guide to the Cross-Resistance Profile of Piperalin
For researchers and professionals in drug development and crop protection, understanding the potential for cross-resistance among fungicides is critical for sustainable disease management. This guide provides a comparative overview of Piperalin, a piperidine fungicide, and its potential for cross-resistance with other fungicidal compounds. As direct experimental studies on this compound cross-resistance are limited, this document outlines the theoretical basis for potential cross-resistance, supported by its mode of action, and presents a proposed experimental framework for its evaluation.
Understanding this compound's Mechanism of Action
This compound is classified within the Fungicide Resistance Action Committee (FRAC) Group 5, designated as Amines or "morpholines".[1][2] These fungicides are Sterol Biosynthesis Inhibitors (SBIs), specifically SBI Class II.[1][2] They disrupt the fungal cell membrane's integrity by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase.[1][3] This dual-site action leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, a vital component of the fungal cell membrane.[3]
Fungicides within the same FRAC group, sharing a common mode of action, are generally expected to exhibit cross-resistance.[4] Therefore, fungal populations with reduced sensitivity to one FRAC Group 5 fungicide are likely to show resistance to this compound and other members of this group, such as fenpropimorph and spiroxamine.[1][5] Conversely, cross-resistance between different SBI classes, such as FRAC Group 5 and the Demethylation Inhibitors (DMIs) in FRAC Group 3, is generally not expected due to their different target sites within the ergosterol pathway.[1]
Proposed Experimental Study of this compound Cross-Resistance
To empirically determine the cross-resistance profile of this compound, a structured experimental approach is necessary. The following outlines a proposed study design.
Objective:
To assess the cross-resistance relationship between this compound and a panel of fungicides with different modes of action against a target fungal pathogen.
Proposed Fungal Pathogen:
-
Podosphaera xanthii (Cucurbit powdery mildew) or another relevant powdery mildew species, as this is a primary target for this compound.
Selected Fungicides for Comparison:
| Fungicide | Chemical Group | FRAC Group | Mode of Action |
| This compound | Piperidine | 5 | Sterol Biosynthesis Inhibitor (Δ14-reductase and Δ8→Δ7-isomerase) |
| Fenpropimorph | Morpholine | 5 | Sterol Biosynthesis Inhibitor (Δ14-reductase and Δ8→Δ7-isomerase) |
| Tebuconazole | Triazole | 3 | Sterol Biosynthesis Inhibitor (C14-demethylase - DMI) |
| Azoxystrobin | Strobilurin | 11 | Quinone outside Inhibitor (QoI) - Respiration inhibitor |
| Fludioxonil | Phenylpyrrole | 12 | Signal transduction (osmoregulation) |
Hypothetical Data on Fungicide Sensitivity
The following tables present hypothetical data to illustrate potential cross-resistance scenarios. EC50 values (the effective concentration that inhibits 50% of fungal growth) are used to quantify fungicide sensitivity. A higher EC50 value indicates lower sensitivity (higher resistance).
Table 1: Hypothetical EC50 Values (µg/mL) for Wild-Type and this compound-Resistant Fungal Isolates
| Isolate | This compound (FRAC 5) | Fenpropimorph (FRAC 5) | Tebuconazole (FRAC 3) | Azoxystrobin (FRAC 11) | Fludioxonil (FRAC 12) |
| Wild-Type (Sensitive) | 0.1 | 0.2 | 0.5 | 0.05 | 0.01 |
| This compound-Resistant | 10.0 | 15.0 | 0.6 | 0.04 | 0.01 |
Table 2: Calculated Resistance Factors (RF) and Interpretation
Resistance Factor (RF) = EC50 of Resistant Isolate / EC50 of Wild-Type Isolate
| Fungicide | Resistance Factor (RF) | Cross-Resistance Interpretation |
| This compound | 100 | Positive Resistance |
| Fenpropimorph | 75 | Positive Cross-Resistance |
| Tebuconazole | 1.2 | No Cross-Resistance |
| Azoxystrobin | 0.8 | No Cross-Resistance (slight negative) |
| Fludioxonil | 1.0 | No Cross-Resistance |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible data in fungicide resistance studies.
Fungal Isolate Collection and Culture:
-
Isolates of the target pathogen would be collected from geographically distinct locations with varying fungicide exposure histories.
-
Single-spore isolates would be established and maintained on a suitable culture medium, such as potato dextrose agar (PDA), under controlled laboratory conditions (e.g., 25°C, 12-hour photoperiod).
In Vitro Fungicide Sensitivity Assay (Agar Dilution Method):
-
Stock solutions of each fungicide would be prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
-
A series of dilutions for each fungicide would be prepared and incorporated into molten PDA to achieve a range of final concentrations.
-
The fungicide-amended agar would be dispensed into Petri dishes.
-
Mycelial plugs (e.g., 5 mm diameter) from the actively growing margin of each fungal isolate would be placed in the center of each plate.
-
Plates would be incubated under controlled conditions until the mycelial growth on the control (non-fungicide) plates reaches the edge.
-
The diameter of the fungal colony on each plate would be measured in two perpendicular directions.
Determination of EC50 Values:
-
The percentage of mycelial growth inhibition for each fungicide concentration would be calculated relative to the growth on the control plates.
-
EC50 values would be determined by probit analysis or non-linear regression of the log-transformed fungicide concentrations versus the percentage of growth inhibition.[6][7][8]
Visualizing Key Processes and Relationships
Diagrams created using Graphviz can help to clarify complex biological pathways and experimental workflows.
Caption: Ergosterol biosynthesis pathway and fungicide target sites.
Caption: Experimental workflow for EC50 value determination.
Caption: Logical relationship of cross-resistance and mode of action.
References
- 1. SBI Fungicides | FRAC [frac.info]
- 2. frac.info [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. croplife.org.au [croplife.org.au]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative analysis of Piperalin's effect on different fungal species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperalin is a fungicide belonging to the piperidine class of chemicals, recognized for its efficacy against powdery mildew on ornamental plants.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound targets and inhibits the enzyme sterol Δ8 → Δ7-isomerase, leading to the accumulation of atypical sterols and disruption of cell membrane integrity.[1] This guide provides a comparative analysis of this compound's effect on different fungal species, supported by available data and detailed experimental protocols.
Data Presentation
Qualitative Antifungal Spectrum of this compound
The following table summarizes the known antifungal activity of this compound against various fungal species based on available literature.
| Fungal Species | Common Disease | Activity Level | Source |
| Podosphaera xanthii (syn. Sphaerotheca fuliginea) | Powdery Mildew on Cucurbits | Effective Control | [2][3][4] |
| Erysiphe cichoracearum | Powdery Mildew | Effective Control | [5] |
| Ustilago maydis | Corn Smut | Potent Inhibitor of Growth | [1] |
| Microdochium nivale | Pink Snow Mold | Sensitive | [1] |
Comparative Efficacy of Ergosterol Biosynthesis Inhibitors
To provide a quantitative context for the potential efficacy of this compound, the following table presents MIC and EC50 values for other fungicides that inhibit ergosterol biosynthesis against a range of pathogenic fungi. This data can serve as a benchmark for researchers evaluating this compound.
| Fungicide Class | Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| Azoles | Fluconazole | Candida albicans | ≤8 (Susceptible) | - |
| Itraconazole | Aspergillus fumigatus | 1-2 | - | |
| Voriconazole | Candida albicans | ≤0.12 - 1 | - | |
| Morpholines | Fenpropimorph | Candida albicans | 12.5 | - |
| Allylamines | Terbinafine | Candida albicans | 12.5 | - |
Note: The data for other ergosterol biosynthesis inhibitors is provided for comparative purposes and does not represent the specific activity of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Ergosterol Biosynthesis Inhibitors
This protocol describes a generalized method for determining the MIC of an ergosterol biosynthesis inhibitor like this compound using a broth microdilution assay, based on established standards.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.
-
For filamentous fungi, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments.
-
For yeasts, colonies are suspended in sterile saline.
-
The concentration of the fungal suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[6]
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS buffer. The final concentration range should typically span from 0.03 to 16 µg/mL, or higher if resistance is expected.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[7]
-
Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
Ergosterol Quantitation Assay
This assay can be used to confirm the mechanism of action by measuring the reduction in ergosterol content in fungal cells upon treatment with the inhibitor.
1. Fungal Culture and Treatment:
-
Fungal cells are grown in a suitable liquid medium to mid-log phase.
-
The culture is then treated with various concentrations of this compound (e.g., corresponding to 0.5x, 1x, and 2x the MIC) and incubated for a defined period. A no-drug control is also included.
2. Extraction of Non-saponifiable Lipids:
-
Fungal cells are harvested by centrifugation, washed, and weighed.
-
The cell pellet is saponified by heating with a solution of potassium hydroxide in ethanol.
-
Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent like n-heptane.[8]
3. Spectrophotometric Analysis:
-
The extracted lipids are dissolved in ethanol.
-
The absorbance of the solution is scanned between 240 nm and 300 nm. Ergosterol has a characteristic four-peaked curve in this range.[8]
-
The amount of ergosterol is calculated based on the absorbance values at specific wavelengths.
4. Data Analysis:
-
The percentage of ergosterol reduction in treated cells is calculated relative to the untreated control. A dose-dependent reduction in ergosterol content confirms the inhibitory effect on its biosynthesis.
Mandatory Visualization
Caption: Ergosterol biosynthesis pathway and the inhibitory site of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological control of the cucurbit powdery mildew pathogen Podosphaera xanthii by means of the epiphytic fungus Pseudozyma aphidis and parasitism as a mode of action [frontiersin.org]
- 3. Biological control of the cucurbit powdery mildew pathogen Podosphaera xanthii by means of the epiphytic fungus Pseudozyma aphidis and parasitism as a mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. EFFECTIVENESS OF SOME FUNGICIDES IN THE CONTROL OF Erysiphe cichoracearum DC - THE CAUSING AGENT OF POWDERY MILDEW DISEASE ON TOBACCO - UKLO Repository [eprints.uklo.edu.mk]
- 6. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 7. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validating Piperalin's Specificity for Fungal Sterol 8-7-Isomerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piperalin, a fungicide targeting the ergosterol biosynthesis pathway, with a focus on validating its specificity for fungal sterol 8-7-isomerase (ERG2). Ergosterol is a vital component of fungal cell membranes, making its biosynthesis pathway a critical target for antifungal drug development. This compound has been identified as a potent inhibitor of this pathway, specifically targeting the sterol Δ8 → Δ7-isomerase enzyme.[1] This guide compares this compound with other known inhibitors of this enzyme and outlines experimental protocols to assess its specificity and efficacy.
Mechanism of Action: Targeting a Key Step in Ergosterol Biosynthesis
This compound functions as a fungicide by inhibiting the activity of sterol 8-7-isomerase, an enzyme essential for the conversion of fecosterol to episterol in the ergosterol biosynthesis pathway.[1] This inhibition leads to the accumulation of aberrant Δ8-sterols within the fungal cell, disrupting the structure and function of the cell membrane and ultimately inhibiting fungal growth.[2] This mechanism of action has been confirmed in various fungal species, including Ustilago maydis and Microdochium nivale, through both in vivo and in vitro studies.[1]
Comparative Analysis of Sterol 8-7-Isomerase Inhibitors
This compound belongs to a class of fungicides that includes other well-characterized inhibitors of sterol 8-7-isomerase, such as fenpropimorph and tridemorph. While all three compounds share a primary target, their specificity and potential for off-target effects can vary.
| Feature | This compound | Fenpropimorph | Tridemorph |
| Primary Fungal Target | Sterol Δ8 → Δ7-isomerase (ERG2)[1][2] | Sterol Δ8 → Δ7-isomerase (ERG2)[3][4] | Sterol Δ8 → Δ7-isomerase (ERG2)[5] |
| Secondary Fungal Target | Not well-documented | Δ14-sterol reductase (at higher concentrations)[3] | Not well-documented |
| Observed Effect in Fungi | Accumulation of Δ8-sterols[2] | Accumulation of Δ8-sterols[5] | Accumulation of Δ8-sterols[5] |
| Known Off-Target Effects | Not well-documented | Inhibits sterol synthesis in plants and mammalian cells[3], high-affinity ligand of the mammalian sigma receptor.[6] | Inhibits sterol biosynthesis in plants.[4] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for fungal sterol 8-7-isomerase, a combination of in vitro enzyme assays and whole-cell-based assays should be employed.
Cell-Free Fungal Sterol 8-7-Isomerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the isolated fungal sterol 8-7-isomerase enzyme.
Methodology:
-
Enzyme Preparation:
-
Culture a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans, or a target pathogenic fungus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using mechanical disruption (e.g., bead beating or French press) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction by differential centrifugation. The sterol 8-7-isomerase is a membrane-bound enzyme and will be enriched in this fraction.
-
Determine the total protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a source of the substrate, such as radiolabeled fecosterol or a commercially available fluorescent analog.
-
Add varying concentrations of this compound (and comparative inhibitors like fenpropimorph) to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction and incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
-
Analysis:
-
Extract the sterols from the reaction mixture.
-
Separate the substrate and the product (episterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed in each reaction. If using a radiolabeled substrate, this can be done by scintillation counting. For fluorescent analogs, a fluorometer is used.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Whole-Cell Ergosterol Biosynthesis Inhibition Assay
This assay assesses the impact of this compound on the entire ergosterol biosynthesis pathway in living fungal cells.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungal species of interest in a suitable liquid medium to a low cell density.
-
Add various concentrations of this compound to the cultures. Include a no-drug control.
-
Incubate the cultures for a period that allows for several generations of growth.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets using alcoholic potassium hydroxide to break down lipids and release sterols.
-
Extract the non-saponifiable lipids (including sterols) with an organic solvent such as n-heptane.
-
-
Sterol Analysis:
-
Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify the different sterol intermediates present in the samples by comparing their retention times and mass spectra to known standards.
-
Specifically, look for a dose-dependent decrease in ergosterol and a corresponding increase in fecosterol and other Δ8-sterols in this compound-treated cells.
-
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the experimental approaches to its validation, the following diagrams are provided.
Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibition of Sterol 8-7-isomerase (ERG2).
Caption: Experimental workflow for validating this compound's specificity.
Caption: Logical comparison of this compound and its alternatives.
References
- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
Comparative Analysis of Piperalin and Novel Antifungal Compounds: Efficacy, Safety, and Mechanisms of Action
A Guide for Researchers and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel therapeutic agents. This guide provides a comparative overview of Piperalin, an established agricultural fungicide, and a selection of novel antifungal compounds currently in clinical development. While direct clinical comparisons are not feasible due to this compound's current application, this document aims to juxtapose its known properties with the preclinical and clinical data of emerging therapies to inform future research and drug discovery efforts.
This compound: An Agricultural Ergosterol Biosynthesis Inhibitor
This compound is a fungicide primarily used to control powdery mildew on ornamental plants.[1] Its antifungal effect stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]
Mechanism of Action: this compound specifically inhibits the sterol Δ8-Δ7 isomerase enzyme in the ergosterol biosynthesis pathway.[1] This mode of action differs from that of the widely used azole antifungals, which target lanosterol 14α-demethylase.[2]
Safety Profile: Toxicological data for this compound is limited to studies in laboratory animals. It is not a skin sensitizer in guinea pigs but has been observed to cause moderate to severe dermal irritation in rabbits.[1] The acute oral lethal dose (LD50) in Fischer 344 rats is approximately 800 mg/kg for females and 1419 mg/kg for males.[1]
Clinical Data: To date, there is no publicly available data on the efficacy or safety of this compound in treating human fungal infections. Its current use is restricted to agricultural applications.
Antifungal Compounds from Piper Species: A Potential Source of New Therapeutics
While this compound itself has not been explored for clinical use, other compounds derived from the Piper genus have demonstrated in vitro activity against human fungal pathogens. These compounds, such as piperine and hydroxychavicol, offer a glimpse into the potential of this chemical family in antifungal drug discovery.
Piperine: An alkaloid found in black pepper (Piper nigrum), piperine has shown antifungal activity against various Candida species, including fluconazole-resistant strains.[3] Its mechanism of action is thought to involve the disruption of the cell membrane and the induction of reactive oxygen species.[3]
Hydroxychavicol: Isolated from the leaves of Piper betle, hydroxychavicol exhibits a broad spectrum of antifungal activity against yeasts, molds, and dermatophytes.[4] Studies suggest that it disrupts the fungal cell membrane, leading to increased permeability.[4]
Comparative Analysis: Piper-Derived Compounds vs. Novel Antifungal Agents
The following tables and diagrams compare the available data for piperine and hydroxychavicol with that of several novel antifungal compounds in advanced stages of clinical development. This comparison highlights the differences in their mechanisms of action, spectrum of activity, and safety profiles.
Table 1: Comparison of Antifungal Compound Properties
| Feature | Piperine | Hydroxychavicol | Rezafungin (CD101) | Ibrexafungerp (SCY-078) | Olorofim (F901318) | Fosmanogepix (APX001) |
| Compound Class | Alkaloid | Phenylpropanoid | Echinocandin | Triterpenoid | Orotomide | N-phosphonooxymethyl prodrug |
| Mechanism of Action | Cell membrane disruption, ROS induction | Cell membrane disruption | Inhibition of β-1,3-D-glucan synthase | Inhibition of β-1,3-D-glucan synthase | Inhibition of dihydroorotate dehydrogenase (pyrimidine biosynthesis) | Inhibition of the Gwt1 enzyme (GPI anchor biosynthesis) |
| Primary Target(s) | Fungal cell membrane | Fungal cell membrane | Fungal cell wall | Fungal cell wall | DNA synthesis | Fungal cell wall |
| Development Stage | Preclinical | Preclinical | Phase III/Approved | Approved | Phase III | Phase II |
| Administration Route | Not established | Topical (proposed) | Intravenous | Oral | Oral, Intravenous | Oral, Intravenous |
Table 2: In Vitro Antifungal Efficacy (MIC µg/mL)
| Organism | Piperine (MIC80)[3] | Hydroxychavicol (MIC)[4] | Rezafungin (MIC)[5] | Ibrexafungerp (MIC) | Olorofim (MIC)[6] | Fosmanogepix (MIC)[6] |
| Candida albicans | 512-1024 | 15.62-500 | 0.016-0.06 | 0.06-0.5 | >64 | 0.008-0.03 |
| Candida glabrata | >2048 | 15.62-500 | 0.03-0.12 | 0.12-1 | >64 | 0.016-0.06 |
| Candida auris | Not reported | Not reported | 0.03-0.25 | 0.5-2 | >64 | 0.016-0.03 |
| Aspergillus fumigatus | Not reported | 125-500 | 0.008-0.03 | 0.06-0.25 | 0.008-0.06 | 0.016-0.03 |
| Cryptococcus neoformans | >2048 | 15.62-500 | >8 | 0.5-2 | Not reported | 0.008-0.03 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Diagrams
Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azole antifungals and this compound.
Caption: Mechanism of action of Ibrexafungerp, an inhibitor of fungal β-1,3-D-glucan synthase.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Conclusion
While this compound's role as an agricultural fungicide is well-established, its potential for clinical application against human fungal pathogens remains unexplored. In contrast, compounds derived from the same plant genus, such as piperine and hydroxychavicol, have demonstrated promising in vitro antifungal activity, albeit with higher MICs compared to novel agents in clinical development.
The novel antifungal compounds discussed in this guide represent significant advancements in the field, offering new mechanisms of action and improved activity against resistant fungal strains. Rezafungin and Ibrexafungerp, targeting the fungal cell wall, and Olorofim and Fosmanogepix, with their unique intracellular targets, are poised to address some of the critical unmet needs in the management of invasive fungal infections.
For researchers and drug development professionals, the study of natural products like those from the Piper genus may still yield valuable lead compounds. However, the rigorous preclinical and clinical development pathways, as exemplified by the novel agents highlighted here, are essential to translate in vitro activity into safe and effective therapies for patients. Future research could explore the potential of this compound derivatives or other related compounds in a clinical context, focusing on optimizing their antifungal potency and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperalin Demonstrates Efficacy in Controlling Powdery Mildew in Greenhouse Ornamentals
For Immediate Release
A comprehensive review of available research and field trial data indicates that Piperalin, commercially known as Pipron, is an effective fungicide for the control of powdery mildew on a variety of ornamental plants grown in commercial greenhouses. Its primary strength lies in its curative or eradicant properties, meaning it can halt existing powdery mildew infections.
A notable study conducted by Michigan State University evaluated the efficacy of several fungicides, including this compound, for the control of powdery mildew on poinsettia ('Freedom Red'). While the study's summary did not present a direct statistical comparison in tabular form, it highlighted that several fungicides provided "outstanding control." The research provides valuable qualitative insights into this compound's performance relative to other treatments.[1] Active ingredients that have demonstrated good efficacy in published trials for poinsettia powdery mildew include this compound, strobilurins (such as trifloxystrobin, azoxystrobin, and pyraclostrobin), triflumizole, myclobutanil, and triadimefon.[2]
This compound is a contact fungicide with no residual activity, making it a valuable tool for integrated pest management (IPM) programs, particularly when disease is already present.[3][4] It is applied as a foliar spray, and thorough coverage of the plant, especially new growth and infected areas, is crucial for its effectiveness. The recommended application rate is typically between 4 to 8 fluid ounces per 100 gallons of water.[3]
Comparative Performance Insights
While direct, side-by-side statistical data from a single field trial is not publicly available in a comprehensive table, the Michigan State University study provides a basis for qualitative comparison. The study categorized several fungicides as providing "outstanding control," while noting that with some other treatments, visible signs of the mildew remained.[1] This suggests that this compound, when used appropriately, is a reliable option for eradicating powdery mildew infections on ornamentals.
For a comprehensive understanding of this compound's performance, the following table summarizes its key characteristics in comparison to other commonly used fungicide classes for powdery mildew control.
| Feature | This compound (Pipron) | Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) | Triazoles (e.g., Myclobutanil, Tebuconazole) |
| Primary Use | Eradicant/Curative | Preventative and Curative | Preventative and Curative |
| Mode of Action | Sterol biosynthesis inhibition in membranes | Quinone outside inhibitors (QoI) | Demethylation inhibitors (DMI) |
| Residual Activity | No | Yes | Yes |
| Common Target | Powdery Mildew on Greenhouse Ornamentals | Broad-spectrum fungal diseases | Broad-spectrum fungal diseases |
| Resistance Risk | Low (no evidence of resistance reported over 20 years of use)[3] | Medium to High | Medium to High |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of fungicides for powdery mildew control on ornamentals, based on common practices described in the available literature.
Objective: To evaluate the efficacy of this compound and other fungicides in controlling powdery mildew on a selected ornamental plant species.
Materials and Methods:
-
Plant Material: Uniform, healthy potted plants of a susceptible ornamental variety (e.g., Poinsettia 'Freedom Red', Rose 'Mary DeVore') are selected for the trial.
-
Experimental Design: A randomized complete block design is typically used, with a specified number of replicate plants per treatment.
-
Inoculation: Plants are artificially inoculated with a suspension of powdery mildew conidia to ensure uniform disease pressure. In some trials, heavily infected "spreader" plants are placed among the experimental units.[1]
-
Treatments:
-
Untreated Control (water spray)
-
This compound (Pipron) at the recommended label rate.
-
Alternative Fungicide 1 (e.g., a strobilurin) at its label rate.
-
Alternative Fungicide 2 (e.g., a triazole) at its label rate.
-
-
Application: Fungicides are applied as a foliar spray until runoff, ensuring thorough coverage of all plant surfaces. Applications are typically made at regular intervals (e.g., every 7-14 days) as specified by the product labels.
-
Data Collection: Disease severity is assessed at regular intervals after the first application. This is often done using a rating scale (e.g., 0-5 or 0-10) where 0 represents no disease and the highest number represents severe infection. The percentage of leaf area covered by powdery mildew is also a common metric.
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. A post-hoc test, such as Tukey's HSD, is often used to separate the means and identify which treatments are statistically different from each other.
Visualizing the Process and Pathways
To better understand the workflow of a typical fungicide efficacy trial and the mode of action of this compound, the following diagrams are provided.
Caption: Workflow of a typical fungicide efficacy field trial.
References
Reproducibility of Piperalin's Anti-fungal Effects: A Methodological Guide in the Absence of Comparative Data
A critical analysis of the existing literature reveals a notable scarcity of independent, peer-reviewed studies on the anti-fungal properties of Piperalin across different laboratories. This lack of multiple data sources makes a direct comparative analysis of the reproducibility of its effects impossible at this time.
This guide is intended for researchers, scientists, and drug development professionals interested in the anti-fungal potential of this compound. While a direct comparison of results from different labs is not feasible due to the limited publicly available data, this document provides a framework for how such a comparison could be structured. It summarizes the known information on this compound's mechanism of action and presents standardized protocols and data presentation formats that would be essential for evaluating the reproducibility of its anti-fungal effects in future studies.
Understanding this compound's Anti-fungal Action
This compound is recognized as a fungicide primarily used for controlling powdery mildews on ornamental plants.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8->Δ7-isomerase enzyme.[1] This disruption in the ergosterol pathway compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[1] Studies have noted its inhibitory effects on the growth of Ustilago maydis and its sensitivity in Microdochium nivale.[1]
Hypothetical Comparison of Anti-fungal Activity
To facilitate future comparative studies, the following table provides a template for summarizing key quantitative data. It is important to note that the data presented below is illustrative and does not represent actual experimental results from multiple labs, as such data is not currently available.
| Fungal Species | Lab 1: MIC (µg/mL) | Lab 2: MIC (µg/mL) | Lab 1: EC₅₀ (µg/mL) | Lab 2: EC₅₀ (µg/mL) | Lab 1: % Inhibition (Concentration) | Lab 2: % Inhibition (Concentration) |
| Sclerotinia sclerotiorum | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Botrytis cinerea | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aspergillus niger | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Candida albicans | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Assessing Anti-fungal Activity
To ensure reproducibility and enable meaningful comparisons across different laboratories, the adoption of standardized experimental protocols is crucial. Below are detailed methodologies for key experiments.
Fungal Strains and Culture Conditions
-
Fungal Isolates: Specify the fungal species and strain used (e.g., Sclerotinia sclerotiorum ATCC 18683).
-
Growth Medium: Use a standardized growth medium such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Broth (SDB).
-
Incubation Conditions: Maintain consistent incubation temperatures (e.g., 25°C ± 2°C) and durations.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted standard for determining MIC values.
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on PDA plates for 7-10 days.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in SDB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 25°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which no visible fungal growth is observed.
-
Determination of Effective Concentration (EC₅₀)
The EC₅₀ value, the concentration that inhibits 50% of fungal growth, can be determined using a similar microdilution assay with the addition of a growth indicator.
-
Assay Setup: Follow the same procedure as for the MIC determination.
-
Growth Measurement: After incubation, add a growth indicator dye such as resazurin to each well and incubate for a further 4-6 hours.
-
Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the compound's mechanism of action, the following diagrams are provided.
References
Piperalin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Piperalin is a fungicide recognized for its efficacy against powdery mildew on ornamental plants. This guide provides a comparative overview of its performance, drawing from available experimental data. While extensive quantitative in vitro data is limited in publicly accessible literature, this document synthesizes available in vivo efficacy results and details its established mechanism of action.
Quantitative Efficacy Data
| Parameter | Value | Organism | Host | Source |
| In Vivo Efficacy | 85% reduction in visible infection symptoms | Sphaerotheca pannosa var. rosae (powdery mildew) | Greenhouse Roses | [1][2] |
| Time Point | 1 day post-treatment | [1][2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets the enzyme sterol Δ8 → Δ7-isomerase.[3] This disruption of ergosterol production compromises the integrity and function of the cell membrane, ultimately leading to fungal cell death.
The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Fungal ergosterol biosynthesis pathway with this compound's inhibitory action.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available. However, a general methodology for assessing the in vivo efficacy of a fungicide against powdery mildew on roses in a greenhouse setting is provided below.
Objective: To evaluate the efficacy of this compound in controlling powdery mildew (Sphaerotheca pannosa var. rosae) on greenhouse-grown roses.
Materials:
-
Healthy, potted rose plants of a susceptible cultivar.
-
Culture of Sphaerotheca pannosa var. rosae.
-
This compound fungicide formulation.
-
Pressurized sprayer.
-
Controlled environment greenhouse.
-
Disease assessment scale (e.g., 0-5 or 0-10, where 0 = no disease and the maximum value represents severe infection).
Procedure:
-
Plant Acclimatization: Acclimate potted rose plants in the greenhouse for a period of 1-2 weeks under controlled conditions (e.g., 20-25°C, 60-80% relative humidity, 12-hour photoperiod).
-
Inoculation: Inoculate the plants with a suspension of Sphaerotheca pannosa var. rosae conidia. This can be done by gently shaking infected leaves over the healthy plants or by preparing a spore suspension in sterile water and spraying it onto the foliage.
-
Incubation: Maintain high humidity for 24-48 hours post-inoculation to facilitate spore germination and infection.
-
Treatment Application: Once the first symptoms of powdery mildew are visible, randomly assign plants to treatment groups (e.g., this compound-treated and untreated control).
-
Prepare the this compound spray solution according to the manufacturer's recommended rate.
-
Apply the fungicide to the point of runoff, ensuring thorough coverage of all plant surfaces. The control group should be sprayed with water.
-
-
Efficacy Assessment:
-
Visually assess the severity of powdery mildew on the leaves of each plant at predetermined intervals (e.g., 1, 3, 7, and 14 days post-treatment).
-
Use a standardized disease rating scale to quantify the percentage of leaf area covered by mildew.
-
Calculate the percentage of disease control for the this compound treatment compared to the untreated control using the following formula: % Disease Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
-
Data Analysis: Statistically analyze the disease severity data to determine if there is a significant difference between the this compound-treated group and the control group.
The following diagram outlines the general workflow for an in vivo fungicide efficacy trial.
Caption: A generalized workflow for conducting an in vivo fungicide efficacy trial.
Comparison with Alternatives
The study that reported an 85% reduction in powdery mildew symptoms with this compound also evaluated other fungicides.[1][2] A direct comparison from this single study is presented below. It is important to note that this data represents a single time point and may not reflect the overall performance and residual activity of the fungicides.
| Fungicide | % Reduction in Visible Infection Symptoms (1 day post-treatment) |
| This compound | 85% |
| Copper Sulfate Pentahydrate | 75% |
| Fenarimol | 50% |
Summary and Conclusion
This compound is an effective fungicide for the control of powdery mildew on ornamental plants, with in vivo data demonstrating a rapid reduction in disease symptoms. Its mechanism of action as a sterol Δ8 → Δ7-isomerase inhibitor is well-established. However, a comprehensive comparison of its efficacy is hampered by the limited availability of quantitative in vitro data in the public domain. Further research to generate and publish these metrics would be highly beneficial for the scientific community to fully evaluate its comparative performance against other fungicidal agents.
References
Safety Operating Guide
Proper Disposal of Piperalin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe and compliant disposal of Piperalin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental protection. All procedures should be conducted in accordance with institutional and local regulations.
Waste Management Protocols
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a fungicide, its disposal is regulated, and specific procedures must be followed to mitigate risks. The following protocols are based on general principles of chemical waste management and information from this compound's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect from splashes and contamination.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled container. Do not mix with other solid wastes unless their compatibility is known.[1]
-
Liquid Waste: Collect liquid this compound waste, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled container. Avoid mixing with other chemical waste streams to prevent potentially hazardous reactions.[1]
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.
-
-
Container Management:
-
Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) is a suitable option.
-
Ensure waste containers are securely closed at all times, except when adding waste.[2]
-
Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
-
Decontamination of Laboratory Equipment:
-
Glassware and Surfaces: Wash contaminated glassware and surfaces with a suitable laboratory detergent and water. A subsequent rinse with a solvent like ethanol may be necessary. All rinsates should be collected as hazardous waste.
-
Equipment: For equipment that cannot be easily rinsed, wipe down surfaces with a cloth dampened with a detergent solution, followed by a clean water rinse. The cleaning materials should be disposed of as solid hazardous waste.
-
-
Spill Management:
-
In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or absorbent pads.
-
Sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with a detergent and water solution, collecting the cleaning solution as liquid hazardous waste.
-
-
Disposal Request:
Data Presentation
The following table summarizes key quantitative data for this compound, primarily derived from its Safety Data Sheet and regulatory information.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 514 mg/kg | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [3] |
| Physical State | Viscous amber liquid | [4] |
| Solubility in Water | 20 mg/L | [4] |
| pH (50% slurry) | 9.0 | [4] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperalin
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Piperalin, a fungicide utilized in the control of powdery mildews. By adhering to these procedural steps, you can ensure a secure laboratory environment while maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a viscous amber liquid, a comprehensive approach to personal safety is crucial to minimize exposure and mitigate risks.[1][2] The following table summarizes the required personal protective equipment.
| Situation | Required PPE | Additional Precautions |
| Mixing, Loading, & Applying | Coveralls, Chemical-resistant gloves, Shoes, and Socks.[3] | Ensure good ventilation. Avoid breathing vapors and spray mist.[2] |
| Early Re-entry (within 12 hours) | Coveralls, Chemical-resistant gloves, Shoes, and Socks.[3] | Prohibited to enter treated areas without PPE for 12 hours.[3] |
| Accidental Spills | Refer to site-specific spill response protocols. | Prohibit use of hot or sparking equipment in the immediate area. Prevent runoff.[2] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical to ensure safety and efficiency when working with this compound.
1. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the product-specific SDS.
-
Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation if there is a risk of inhalation of vapors or mists.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the substance.
-
Handling: Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[2]
2. Storage:
-
Storage Conditions: Store in a dry place at a recommended storage temperature of 15–25 °C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
-
Container Integrity: Keep containers tightly closed when not in use.
3. Disposal:
-
Waste Classification: Unused this compound and its containers are considered hazardous waste.[6]
-
Disposal Method: Do not bury or burn obsolete pesticides on any premises, dump them into water bodies, or dispose of them in any landfill sites.[6] The primary recommended disposal method for small quantities of unused pesticides is incineration at a licensed hazardous waste management facility.[7]
-
Regulatory Compliance: Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1][8]
-
Container Disposal: Do not reuse empty containers. Dispose of them in accordance with federal, state, and local regulations.
Emergency Procedures
First Aid:
-
Eye Contact: May cause severe eye irritation with corneal injury.[2] Immediately flush eyes with plenty of water for several minutes. Seek medical attention.
-
Skin Contact: Causes skin irritation.[8] Wash off in flowing water or shower.[2] Seek medical attention if irritation develops.[2]
-
Ingestion: Harmful if swallowed.[4][5] Do not induce vomiting. Call a physician or poison control center immediately.[2]
-
Inhalation: Mists may cause irritation of the upper respiratory tract.[2] Remove the individual to fresh air. If breathing difficulty occurs, seek medical attention.[2]
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling and Disposing of this compound.
By implementing these safety protocols and operational procedures, you contribute to a safer research environment and ensure compliance with regulatory standards, ultimately fostering a culture of safety and responsibility within your institution.
References
- 1. This compound | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. croplife.co.za [croplife.co.za]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
